SSR 146977 hydrochloride
Descripción
Propiedades
IUPAC Name |
3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKKQPFHSNZBY-GXUZKUJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SSR 146977 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR 146977 hydrochloride is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action modulates downstream signaling pathways, primarily the phospholipase C cascade, leading to a reduction in the formation of inositol phosphates and subsequent intracellular calcium mobilization. This guide provides a comprehensive overview of the biochemical and pharmacological properties of SSR 146977, detailing its binding affinity, functional antagonism, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Potent and Selective NK3 Receptor Antagonism
SSR 146977 exerts its pharmacological effects through competitive antagonism at the tachykinin NK3 receptor. In vitro studies have demonstrated its high affinity and selectivity for this receptor subtype.
Receptor Binding Affinity
Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of SSR 146977, these assays have been performed using Chinese Hamster Ovary (CHO) cells expressing the human tachykinin NK3 receptor. The key finding from these studies is the potent inhibition of the binding of radioactive neurokinin B to the NK3 receptors by SSR 146977.[1]
Functional Antagonism
Beyond simple binding, SSR 146977 effectively blocks the functional downstream signaling initiated by NK3 receptor activation. This has been demonstrated through two primary types of in vitro functional assays:
-
Inhibition of Inositol Monophosphate Formation: Activation of the Gq protein-coupled NK3 receptor by an agonist, such as senktide, leads to the activation of phospholipase C and the subsequent production of inositol phosphates. SSR 146977 has been shown to potently inhibit senktide-induced inositol monophosphate formation.[1]
-
Inhibition of Intracellular Calcium Mobilization: A key consequence of inositol phosphate production is the release of calcium from intracellular stores. SSR 146977 effectively blocks the increase in intracellular calcium concentration induced by NK3 receptor agonists.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the potency and selectivity of this compound.
Table 1: In Vitro Binding Affinity of SSR 146977
| Parameter | Cell Line | Radioligand | Value (nM) | Reference |
| Ki | CHO cells expressing human NK3 receptor | Radioactive Neurokinin B | 0.26 | [1] |
Table 2: In Vitro Functional Antagonism of SSR 146977
| Assay | Cell Line | Agonist (Concentration) | Parameter | Value (nM) | Reference |
| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide (10 nM) | IC50 | 7.8 - 13 | [1] |
| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | IC50 | 10 | [1] |
Table 3: In Vitro Tissue-Based Assay
| Assay | Tissue | Agonist | Parameter | Value | Reference |
| Contraction Assay | Guinea pig ileum | [MePhe7]neurokinin B | pA2 | 9.07 | [1] |
Signaling Pathway of the Tachykinin NK3 Receptor and Intervention by SSR 146977
The tachykinin NK3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of the endogenous ligand, neurokinin B (NKB), or an agonist like senktide, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a cascade of intracellular events, which are effectively blocked by SSR 146977.
Caption: NK3 Receptor Signaling Pathway and the Antagonistic Action of SSR 146977.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor in appropriate growth medium.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled neurokinin B (e.g., [¹²⁵I]-NKB), and a range of concentrations of SSR 146977.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the SSR 146977 concentration.
-
Determine the IC50 value (the concentration of SSR 146977 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Inositol Monophosphate Accumulation Assay
This protocol describes a method to measure the functional antagonism of SSR 146977 by quantifying its ability to inhibit agonist-induced inositol monophosphate (IP1) accumulation.
Methodology:
-
Cell Culture and Plating:
-
Plate CHO cells expressing the human NK3 receptor into 96-well plates and culture until they form a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS containing LiCl). The lithium chloride is crucial as it inhibits the degradation of IP1.
-
Pre-incubate the cells with varying concentrations of SSR 146977 for a defined period.
-
Stimulate the cells with a fixed concentration of an NK3 receptor agonist (e.g., 10 nM senktide).
-
Incubate for a further period to allow for the accumulation of IP1.
-
-
Detection and Analysis:
-
Lyse the cells and measure the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay format.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the SSR 146977 concentration to generate a dose-response curve.
-
Determine the IC50 value, representing the concentration of SSR 146977 that causes 50% inhibition of the agonist-induced IP1 accumulation.
-
Intracellular Calcium Mobilization Assay
This protocol details the measurement of SSR 146977's ability to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate CHO cells expressing the human NK3 receptor into black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye will be taken up by the cells and subsequently cleaved to its active, fluorescent form.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Add varying concentrations of SSR 146977 to the wells and incubate for a short period.
-
Inject a fixed concentration of an NK3 receptor agonist (e.g., senktide) into the wells while continuously monitoring the fluorescence signal.
-
-
Data Analysis:
-
The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition.
-
Plot the peak fluorescence response against the logarithm of the SSR 146977 concentration.
-
Determine the IC50 value, which is the concentration of SSR 146977 that inhibits 50% of the agonist-induced calcium mobilization.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK3 receptor. Its mechanism of action, involving the competitive blockade of NKB binding and subsequent inhibition of the Gq/PLC/IP3/Ca²⁺ signaling pathway, has been robustly demonstrated through a series of in vitro binding and functional assays. The quantitative data from these studies provide a clear pharmacological profile of the compound, highlighting its potential for investigating the physiological and pathological roles of the NK3 receptor. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.
References
SSR 146977 Hydrochloride: A Comprehensive Technical Guide to a Selective NK3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides an in-depth technical overview of its pharmacological properties, including binding affinity, functional activity, and in vivo efficacy. Detailed experimental methodologies for key assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering critical data and procedural insights into the characterization of this important pharmacological tool.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a myriad of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of various disorders, including schizophrenia, depression, and menopausal hot flashes.
This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of the NK3 receptor. Its high affinity and selectivity for the NK3 receptor make it a precise pharmacological probe for in vitro and in vivo studies. This technical guide consolidates the available quantitative data, experimental protocols, and mechanistic information on this compound to facilitate its effective use in a research and development setting.
Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.
In Vitro Binding Affinity and Selectivity
This compound demonstrates high affinity for the human NK3 receptor with significant selectivity over other neurokinin receptors.
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Human NK3 | Radioactive Neurokinin B | Chinese Hamster Ovary (CHO) | 0.26 | [1] |
| Human NK2 | Not Specified | Chinese Hamster Ovary (CHO) | 19.3 | |
| Human NK1 | Not Specified | Not Specified | >1000 | Inferred from selectivity statements |
In Vitro Functional Antagonism
This compound effectively antagonizes the downstream signaling pathways activated by NK3 receptor agonists, such as senktide.
| Assay | Agonist | Cell Line | IC50 (nM) | Reference |
| Inositol Monophosphate Formation | Senktide (10 nM) | CHO cells expressing human NK3 receptor | 7.8 - 13 | [1] |
| Intracellular Calcium Mobilization | Senktide | CHO cells expressing human NK3 receptor | 10 | [1] |
| [MePhe7]neurokinin B induced contractions | [MePhe7]neurokinin B | Guinea pig ileum | pA2 = 9.07 | [1] |
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the in vivo activity of this compound.
| Animal Model | Effect | Route of Administration | Effective Dose/ID50 | Reference |
| Gerbil | Inhibition of turning behavior | i.p. | 0.2 mg/kg | [1] |
| Gerbil | Inhibition of turning behavior | p.o. | 0.4 mg/kg | [1] |
| Gerbil | Prevention of decreased locomotor activity | i.p. | 10 and 30 mg/kg | [1] |
| Guinea pig | Antagonism of senktide-induced acetylcholine release in the hippocampus | i.p. | 0.3 and 1 mg/kg | [1] |
| Guinea pig | Antagonism of senktide-induced norepinephrine release in the prefrontal cortex | i.p. | 0.3 mg/kg | [1] |
| Guinea pig | Prevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons | i.p. | 1 and 3 mg/kg | [1] |
| Guinea pig | Inhibition of citric acid-induced cough | i.p. | 0.03 - 1 mg/kg | [1] |
| Guinea pig | Inhibition of bronchial hyperresponsiveness to acetylcholine | i.p. | 0.1 - 1 mg/kg | [1] |
| Guinea pig | Inhibition of bronchial microvascular permeability hypersensitivity to histamine | i.p. | 0.1 - 1 mg/kg | [1] |
Signaling Pathways and Experimental Workflows
NK3 Receptor Signaling Pathway
The NK3 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin B or senktide, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SSR 146977, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire downstream cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like SSR 146977 for the NK3 receptor.
Experimental Workflow: Inositol Monophosphate (IP) Accumulation Assay
This workflow illustrates the general procedure for a functional assay measuring the inhibition of agonist-induced IP1 accumulation by SSR 146977.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on standard laboratory practices and the limited information available in the cited literature. Specific parameters such as reagent concentrations, incubation times, and instrumentation may need to be optimized for individual laboratory settings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.
Materials:
-
CHO cells stably expressing the human NK3 receptor.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Radioligand: [3H]-Neurokinin B or a suitable alternative.
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled NK3 agonist like senktide).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-hNK3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Serial dilutions of this compound. For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of SSR 146977.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced IP accumulation.
Materials:
-
CHO cells stably expressing the human NK3 receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS containing 20 mM HEPES).
-
Lithium chloride (LiCl) solution.
-
NK3 receptor agonist (e.g., senktide).
-
This compound.
-
Commercially available IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed CHO-hNK3R cells into a 384-well white microplate and incubate overnight.
-
-
Assay:
-
Remove the culture medium and add assay buffer containing LiCl.
-
Add serial dilutions of this compound to the wells. For control wells, add assay buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the NK3 agonist (typically the EC80 concentration) to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the logarithm of the concentration of SSR 146977.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced intracellular calcium mobilization.
Materials:
-
CHO cells stably expressing the human NK3 receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS containing 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
NK3 receptor agonist (e.g., senktide).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed CHO-hNK3R cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add a fixed concentration of the NK3 agonist (typically the EC80 concentration).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the concentration of SSR 146977.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective antagonist of the NK3 receptor, demonstrating robust activity in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of the NK3 receptor in health and disease. The detailed methodologies and structured data tables are intended to facilitate experimental design and data interpretation, ultimately advancing our understanding of NK3 receptor pharmacology and its therapeutic potential.
References
SSR 146977 Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. Current therapeutic strategies, while effective for some aspects of the illness, are often limited by incomplete efficacy and significant side effects. The tachykinin neurokinin-3 (NK3) receptor system has emerged as a promising novel target for the development of antipsychotics. SSR 146977 hydrochloride, also known as saredutant, is a potent and selective non-peptide antagonist of the NK3 receptor. This technical guide provides a comprehensive overview of SSR 146977, summarizing its biochemical and pharmacological properties, detailing key experimental protocols for its study, and illustrating its mechanism of action through signaling and workflow diagrams. The data presented herein support the continued investigation of SSR 146977 and other NK3 receptor antagonists as a potential new avenue for the treatment of schizophrenia.
Introduction
The neurokinin-3 (NK3) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, and its endogenous ligand, neurokinin B (NKB), are predominantly expressed in the central nervous system in areas crucial for the regulation of monoaminergic neurotransmission. Dysregulation of these pathways, particularly the dopaminergic system, is a cornerstone of the pathophysiology of schizophrenia. Antagonism of the NK3 receptor, therefore, presents a novel therapeutic strategy to modulate these systems and potentially treat the symptoms of schizophrenia with a different mechanism of action than currently available antipsychotics.
This compound is a highly potent and selective antagonist of the human NK3 receptor. Preclinical studies have demonstrated its ability to modulate dopaminergic neuron activity and show efficacy in animal models relevant to schizophrenia. This document serves as a technical resource for researchers, providing key data and methodologies to facilitate further investigation into the therapeutic potential of SSR 146977.
Mechanism of Action
SSR 146977 exerts its pharmacological effects through competitive antagonism of the NK3 receptor. The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the receptor activates a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores. By blocking the binding of NKB, SSR 146977 inhibits this signaling pathway.
The therapeutic relevance of this mechanism in schizophrenia is linked to the modulatory role of the NK3 receptor on dopamine pathways. NK3 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra. Activation of these receptors has an excitatory effect on dopamine neurons, leading to increased dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. By antagonizing the NK3 receptor, SSR 146977 is hypothesized to reduce this excitatory drive, thereby normalizing dopamine neurotransmission and alleviating the positive symptoms of schizophrenia.
Signaling Pathway of NK3 Receptor Antagonism
Caption: NK3 Receptor Signaling Pathway and its Inhibition by SSR 146977.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of SSR 146977
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human (CHO cells) | NK3 | 0.26 nM | |
| Human (CHO cells) | NK2 | 19.3 nM | ||
| Human (CHO cells) | NK1 | > 1000 nM | ||
| Functional Antagonism (IC50) | Human (CHO cells) | NK3 (Inositol Monophosphate Formation) | 7.8 - 13 nM | |
| Human (CHO cells) | NK3 (Intracellular Ca²⁺ Mobilization) | 10 nM | ||
| Functional Antagonism (pA2) | Guinea Pig (Ileum Contraction) | NK3 | 9.07 |
Table 2: In Vivo Activity of SSR 146977
| Animal Model | Species | Endpoint | Route of Administration | Effective Dose / ID50 | Reference |
| NK3 Agonist-Induced Turning Behavior | Gerbil | Inhibition of Turning | i.p. | ID50 = 0.2 mg/kg | |
| p.o. | ID50 = 0.4 mg/kg | ||||
| Haloperidol-Induced Increase in Active A10 Dopamine Neurons | Guinea Pig | Prevention of Increased Firing | i.p. | 1 and 3 mg/kg | |
| Senktide-Induced Acetylcholine Release | Guinea Pig (Hippocampus) | Antagonism | i.p. | 0.3 and 1 mg/kg | |
| Senktide-Induced Norepinephrine Release | Guinea Pig (Prefrontal Cortex) | Antagonism | i.p. | 0.3 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SSR 146977.
NK3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.
Materials:
-
CHO cells stably expressing the human NK3 receptor
-
[¹²⁵I]-[MePhe⁷]-NKB (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO-hNK3 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB (typically at its Kd concentration), and varying concentrations of SSR 146977.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled NK3 agonist (e.g., NKB). Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki of SSR 146977.
Experimental Workflow: NK3 Receptor Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescent-based assay to measure the ability of SSR 146977 to inhibit NK3 receptor-mediated increases in intracellular calcium.
Materials:
-
CHO cells stably expressing the human NK3 receptor
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NK3 receptor agonist (e.g., senktide)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate CHO-hNK3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of SSR 146977 in assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Antagonist Addition: Add the prepared SSR 146977 dilutions to the wells and incubate for a short period (e.g., 15 minutes).
-
Agonist Stimulation: Inject a fixed concentration of the NK3 agonist (e.g., senktide, at its EC₈₀ concentration) into the wells and continue recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist response by SSR 146977 at each concentration and determine the IC50 value.
In Vivo Electrophysiology in an Animal Model
This protocol describes the in vivo electrophysiological recording of dopamine A10 neurons in the VTA of anesthetized guinea pigs to assess the effect of SSR 146977 on haloperidol-induced changes in neuronal activity.
Materials:
-
Male guinea pigs
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Haloperidol
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and place it in a stereotaxic frame. Expose the skull and drill a small hole over the VTA.
-
Electrode Placement: Slowly lower a recording microelectrode into the VTA to identify spontaneously active dopamine A10 neurons based on their characteristic firing patterns.
-
Baseline Recording: Record the baseline firing rate of an identified dopamine neuron for a stable period.
-
Drug Administration: Administer SSR 146977 (e.g., 1 or 3 mg/kg, i.p.). After a suitable pretreatment time, administer haloperidol (e.g., 0.5 mg/kg, i.p.).
-
Post-Drug Recording: Continue to record the firing rate of the same neuron to observe the effect of haloperidol in the presence of SSR 146977.
-
Data Analysis: Compare the change in firing rate after haloperidol administration in animals pretreated with vehicle versus those pretreated with SSR 146977.
Experimental Workflow: In Vivo Electrophysiology
Caption: Workflow for In Vivo Electrophysiological Recording.
Conclusion
This compound is a potent and selective NK3 receptor antagonist with a compelling preclinical profile for the potential treatment of schizophrenia. Its mechanism of action, centered on the modulation of dopamine neurotransmission through the blockade of the Gq-coupled NK3 receptor signaling pathway, offers a novel approach compared to existing antipsychotics. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at the NK3 receptor, as well as its ability to impact dopamine-related neuronal activity and behaviors in animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation of SSR 146977 and other NK3 receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds for patients with schizophrenia.
The Role of Tachykinin Receptor Antagonism in Airway Inflammation: A Technical Guide Focusing on SSR 146977 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogenic inflammation, driven by the release of tachykinin neuropeptides from sensory nerves, is a critical contributor to the pathophysiology of inflammatory airway diseases such as asthma. This guide provides an in-depth analysis of the tachykinin system as a therapeutic target. While the primary focus of airway inflammation research has been on the Substance P (SP)/Neurokinin-1 (NK1) receptor axis, this document also elucidates the specific pharmacological profile of SSR 146977 hydrochloride , a potent and selective Neurokinin-3 (NK3) receptor antagonist. We will detail the established roles of different neurokinin receptors, provide standardized experimental protocols for inducing airway inflammation in preclinical models, and present the available quantitative data for relevant antagonists to guide future research and development.
The Tachykinin System in Airway Pathophysiology
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3, with preferential affinities (SP for NK1, NKA for NK2, and NKB for NK3).[1] In the respiratory tract, sensory nerve activation by allergens, irritants, or inflammatory stimuli triggers the release of SP and NKA, leading to a cascade of events known as neurogenic inflammation.[1]
Key features of neurogenic inflammation in the airways include:
-
Bronchoconstriction: Contraction of airway smooth muscle.
-
Vasodilation and Plasma Extravasation: Increased blood flow and leakage of plasma into the airway tissue, causing edema.
-
Mucus Hypersecretion: Increased mucus production from submucosal glands.
-
Inflammatory Cell Recruitment: Chemotaxis of immune cells, particularly eosinophils and neutrophils.
While all three tachykinin receptors are present in the lungs, the SP/NK1 receptor pathway is the most extensively implicated in mediating the classic inflammatory and permeability responses associated with asthma .[2][3][4]
Signaling Pathways in Neurogenic Inflammation
The Dominant NK1 Receptor Pathway
Activation of the NK1 receptor by Substance P is a central event in airway inflammation. This interaction primarily couples to Gαq proteins, initiating a well-defined signaling cascade.[5] This pathway leads to the activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[2][5][6]
Caption: NK1 Receptor Signaling Cascade.
The NK3 Receptor Pathway
This compound targets the NK3 receptor, which is preferentially activated by NKB. The NK3 receptor also couples to Gαq, activating the PLC-IP3/DAG pathway.[7][8] However, its role in the airways is primarily thought to be neuromodulatory, regulating parasympathetic ganglia and central vagal afferent pathways, rather than directly driving peripheral inflammation.[9] High concentrations of its agonist, senktide, can also influence cAMP formation and chromatin structure, suggesting complex, dose-dependent signaling.[7]
Caption: NK3 Receptor Signaling & Neuromodulation.
Experimental Protocols for Airway Inflammation Models
To study the effects of therapeutic agents on airway inflammation, robust and reproducible animal models are essential. The ovalbumin (OVA)-induced allergic asthma model is a gold standard for mimicking Th2-dominant, eosinophilic inflammation.[10]
Protocol: OVA-Induced Allergic Airway Inflammation in Mice
This protocol is designed to induce a strong allergic inflammatory response characterized by airway hyperresponsiveness (AHR), eosinophil infiltration, and mucus production.[10][11][12]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)
-
Nebulizer/Aerosol delivery system
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
Endpoint Analysis:
-
24-48 hours after the final challenge: Perform endpoint analyses.
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine) using techniques like whole-body plethysmography or a flexiVent system.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (quantifying eosinophils, neutrophils, lymphocytes, and macrophages).
-
Histology: Perfuse and fix lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus) to assess peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates via ELISA or other immunoassays.
-
Caption: Experimental Workflow: OVA-Induced Asthma Model.
Protocol: Lipopolysaccharide (LPS)-Induced Airway Inflammation
This model is used to study neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD.
Procedure:
-
Induction: Administer a single dose of Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli or K. pneumoniae) via intranasal or intratracheal instillation.[14][15][16] A typical dose is 10-50 µg in 50 µL of sterile saline.[16]
-
Endpoint Analysis: Assess endpoints at time points ranging from 4 hours to 3 days post-instillation.[14]
-
Primary Endpoint: Neutrophil count in BAL fluid.
-
Secondary Endpoints: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BAL fluid and lung tissue.
-
Quantitative Pharmacology of SSR 146977 and Comparators
This compound: An NK3 Receptor Antagonist
SSR 146977 is a highly potent and selective nonpeptide antagonist of the NK3 receptor.[17] Its primary mechanism is the competitive blockade of NKB binding to the NK3 receptor.[18][19]
Table 1: In Vitro Pharmacological Profile of SSR 146977
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Ki (Binding Affinity) | Human NK3 (CHO cells) | 0.26 nM | [17][18] |
| Ki (Binding Affinity) | Human NK2 (CHO cells) | 19.3 nM | |
| IC₅₀ (Ca²⁺ Mobilization) | Human NK3 (CHO cells) | 10 nM | [17] |
| IC₅₀ (IP Formation) | Human NK3 (CHO cells) | 7.8 - 13 nM | [17] |
| pA₂ (Functional Antagonism) | Guinea Pig Ileum | 9.07 |[17] |
This table demonstrates high affinity and functional antagonism at the NK3 receptor with selectivity over the NK2 receptor.
In Vivo Effects of SSR 146977 in Respiratory Models
Studies in guinea pigs have demonstrated that SSR 146977 modulates airway function, particularly hyperresponsiveness and cough, which are key symptoms of respiratory diseases.[17]
Table 2: In Vivo Respiratory Effects of SSR 146977 in Guinea Pigs
| Model | Endpoint | Route | Effective Dose Range | Reference |
|---|---|---|---|---|
| Acetylcholine-Induced Bronchial Hyperresponsiveness | Inhibition | i.p. | 0.1 - 1 mg/kg | [17] |
| Histamine-Induced Microvascular Permeability | Inhibition | i.p. | 0.1 - 1 mg/kg | [17] |
| Citric Acid-Induced Cough | Inhibition | i.p. | 0.03 - 1 mg/kg |[17] |
Note: The available literature does not contain data on the effect of SSR 146977 in allergen- or LPS-induced models of airway inflammation focused on cellular infiltration (eosinophilia or neutrophilia). Its documented effects are on airway reactivity and permeability.[17]
Contrasting Role: NK1 Receptor Antagonism in Airway Inflammation
To highlight the distinct roles of neurokinin receptors, it is valuable to examine data from NK1 receptor antagonists in similar models. SR 140333 is a selective NK1 antagonist that has been studied in allergen-induced airway inflammation in guinea pigs.[20][21]
Table 3: Effects of NK1 Antagonist (SR 140333) on Allergen-Induced Airway Inflammation
| Model | Endpoint | Effect of SR 140333 | Reference |
|---|---|---|---|
| Allergen-Induced AHR (Guinea Pig) | Histamine Reactivity | Significant Reduction | [21] |
| Allergen-Induced Cell Infiltration (BALF) | Eosinophils | Significant Inhibition | [20][21] |
| Allergen-Induced Cell Infiltration (BALF) | Neutrophils | Significant Inhibition | [20][21] |
| Allergen-Induced Cell Infiltration (BALF) | Lymphocytes | Significant Inhibition | [20][21] |
| Allergen-Induced Late Asthmatic Reaction (LAR) | Airway Obstruction | No Significant Effect |[20][21] |
This data underscores that direct blockade of the NK1 receptor significantly impacts the infiltration of key inflammatory cells into the airways, an effect not documented for the NK3 antagonist SSR 146977.
Conclusion and Future Directions
This compound is a potent and selective NK3 receptor antagonist with clear preclinical efficacy in models of airway hyperresponsiveness and cough.[17] Its mechanism is centered on the neuromodulatory roles of the NK3 receptor in the central and peripheral nervous systems.[9]
For drug development professionals targeting airway inflammation —specifically the cellular infiltration, edema, and mucus production characteristic of asthma—the scientific evidence points more strongly toward the Substance P/NK1 receptor axis as the primary target within the tachykinin system.[20][21][22] The data clearly show that NK1 antagonists can inhibit the recruitment of eosinophils and neutrophils to the airways following an allergen challenge.[20][21]
Future research should aim to:
-
Clarify the potential for synergistic effects when combining NK1 and NK3 antagonists to address both the inflammatory and hyperreactive components of asthma.
-
Investigate the efficacy of SSR 146977 in neutrophilic or mixed-granulocytic models of airway inflammation, where neuromodulatory effects could play a more prominent role.
-
Explore the therapeutic potential of NK3 antagonism for the treatment of chronic cough, a debilitating condition where SSR 146977 has shown promising preclinical activity.[17]
By understanding the distinct roles of the NK1 and NK3 receptors, researchers can more effectively design therapeutic strategies to combat the complex pathology of inflammatory airway diseases.
References
- 1. Tachykinin receptors antagonism for asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulated expression of substance P and NK1R in blood monocytes and B cells of patients with allergic rhinitis and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and its receptor neurokinin 1 expression in asthmatic airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin3 receptor regulation of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. researchgate.net [researchgate.net]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 20. Role of tachykinin NK1 and NK2 receptors in allergen-induced early and late asthmatic reactions, airway hyperresponsiveness, and airway inflammation in conscious, unrestrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Substance P antagonist improves both obesity and asthma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR 146977 Hydrochloride: A Comprehensive Technical Guide on Receptor Binding and Functional Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional inhibitory profile of SSR 146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor. The data presented herein is crucial for researchers investigating the role of the NK3 receptor in various physiological and pathological processes.
Core Quantitative Data
The binding affinity and functional potency of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | Ki (nM) |
| Human NK3 | Chinese Hamster Ovary (CHO) | Radioactive Neurokinin B | 0.26[1][2][3][4][5] |
| Human NK2 | Chinese Hamster Ovary (CHO) | Not Specified | 19.3[6] |
Table 2: Functional Inhibitory Activity of this compound
| Assay | Cell Line | Agonist | IC50 (nM) |
| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide | 7.8 - 13[2][3] |
| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | 10[2][3][6] |
Signaling Pathway
This compound exerts its antagonistic effects by blocking the canonical Gq-coupled protein signaling pathway initiated by the binding of the endogenous ligand, neurokinin B, to the NK3 receptor. This inhibition prevents the downstream generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.
NK3 Receptor Signaling Pathway and Point of Inhibition by SSR 146977.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the NK3 receptor.
References
- 1. IP accumulation assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Inositol phosphate accumulation assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Cellular Impact of SSR146977 Hydrochloride: An In-depth Technical Guide to Affected Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways affected by the binding of SSR146977 to the NK3 receptor. By competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), SSR146977 effectively attenuates the downstream signaling cascades initiated by this G-protein coupled receptor. This guide will delve into the primary signaling pathway involving Gq/11 protein, phospholipase C, and intracellular calcium mobilization, and explore the potential downstream modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in pharmacology and drug development.
Introduction to SSR146977 Hydrochloride
SSR146977 is a highly selective antagonist for the tachykinin NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, including the regulation of reproductive function and potential roles in the pathophysiology of sex-hormone-dependent disorders. Due to its ability to modulate these pathways, SSR146977 and other NK3 receptor antagonists are being investigated for their therapeutic potential in conditions such as menopausal vasomotor symptoms and polycystic ovary syndrome.
Quantitative Data on SSR146977 Hydrochloride Activity
The potency and selectivity of SSR146977 hydrochloride have been characterized through various in vitro assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Ki (human NK3) | 0.26 nM | CHO cells expressing human NK3 receptor | Demonstrates high-affinity binding to the human NK3 receptor. | [1] |
| Ki (human NK2) | 19.3 nM | CHO cells expressing human NK2 receptor | Indicates selectivity for NK3 over the NK2 receptor. | [1] |
| IC50 (Inositol Monophosphate Formation) | 7.8 - 13 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced inositol monophosphate formation. | [1] |
| IC50 (Intracellular Calcium Mobilization) | 10 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced intracellular calcium mobilization. | [1] |
| pA2 (Guinea Pig Ileum Contraction) | 9.07 | Guinea pig ileum | Antagonism of [MePhe7]neurokinin B induced contractions. | [1] |
Core Signaling Pathway Affected by SSR146977
The primary mechanism of action of SSR146977 is the blockade of the NK3 receptor, which is coupled to the Gq/11 family of G-proteins. Activation of the NK3 receptor by NKB initiates a well-defined signaling cascade. By preventing this activation, SSR146977 inhibits these downstream events.
References
Investigating the Pharmacology of Novel NK3 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-3 (NK3) receptor, a member of the tachykinin family of G-protein coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of clinical indications. Primarily activated by its endogenous ligand, neurokinin B (NKB), the NK3 receptor plays a crucial role in regulating the secretion of gonadotropin-releasing hormone (GnRH).[1] This has led to the development of novel NK3 receptor antagonists for sex-hormone-dependent disorders.[1] Furthermore, the involvement of the NKB/NK3R signaling pathway in the central nervous system has made it a target for neuropsychiatric conditions such as schizophrenia.[2][3] More recently, the critical role of this pathway in the thermoregulatory center of the hypothalamus has been identified, leading to the successful development and approval of NK3 receptor antagonists for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[4][5]
This technical guide provides an in-depth overview of the pharmacology of novel NK3 receptor antagonists, focusing on their mechanism of action, binding affinities, and functional potencies. It also details key experimental protocols for their characterization and presents a summary of their in vivo efficacy.
Mechanism of Action: The NK3 Receptor Signaling Pathway
The NK3 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration, along with the action of DAG, activates various downstream signaling cascades, ultimately leading to a physiological response. NK3 receptor antagonists competitively block the binding of NKB to the receptor, thereby inhibiting this signaling cascade.
Pharmacology of Novel NK3 Receptor Antagonists
A number of novel, non-peptide NK3 receptor antagonists have been developed and investigated for various therapeutic indications. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for several key compounds.
| Compound | Target | Assay Type | Species | Ki (nM) | Reference(s) |
| Osanetant (SR142801) | NK3 Receptor | Radioligand Binding ([¹²⁵I]iodohistidyl-[MePhe⁷]-NKB) | Human | 0.21 | [6] |
| NK3 Receptor | Radioligand Binding ([³H]osanetant) | Guinea Pig | 0.6 | [7] | |
| Talnetant (SB223412) | NK3 Receptor | Radioligand Binding | Human | ~0.8 (derived from Kb) | [2] |
| Pavinetant (MLE4901/AZD2624) | NK3 Receptor | Not Specified | Not Specified | Not Specified | [8] |
| Fezolinetant (ESN364) | NK3 Receptor | Not Specified | Not Specified | Not Specified | [4][9] |
| Elinzanetant (BAY3427080/NT-814) | NK1/NK3 Receptor | Not Specified | Not Specified | Not Specified | [10] |
Table 1: In Vitro Binding Affinities (Ki) of Novel NK3 Receptor Antagonists.
| Compound | Functional Assay | Cell Line | IC50 (nM) | Reference(s) |
| Osanetant (SR142801) | [MePhe⁷]-NKB-stimulated Inositol Monophosphate Formation | CHO (human NK3R) | 14.3 | [6] |
| Senktide-stimulated Inositol Monophosphate Formation | CHO (human NK3R) | 4.8 | [6] | |
| [MePhe⁷]-NKB-stimulated [³H]Arachidonic Acid Release | CHO (human NK3R) | 16.1 | [6] | |
| Senktide-stimulated [³H]Arachidonic Acid Release | CHO (human NK3R) | 8.0 | [6] | |
| [MePhe⁷]-NKB-stimulated cAMP Accumulation | CHO (human NK3R) | 4.0 | [6] | |
| Talnetant (SB223412) | Ca²⁺ Mobilization (vs. [MePhe⁷]NKB) | Not Specified | Not Specified | [2] |
| Pavinetant (MLE4901/AZD2624) | Displacement of [¹²⁵I]His3-MePhe⁷)-NKB | CHO (human NK3R) | 1.6 | [8] |
| SJX-653 | Luteinizing Hormone (LH) Reduction (in vivo) | Healthy Men | 33 ng/mL (plasma) | [1] |
Table 2: In Vitro and In Vivo Functional Potencies (IC50) of Novel NK3 Receptor Antagonists.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of radiolabeled NK3 receptor ligand (e.g., [¹²⁵I]iodohistidyl-[MePhe⁷]-NKB).
-
Varying concentrations of the unlabeled test antagonist.
-
The prepared cell membrane suspension.
-
-
For determining total binding, omit the test antagonist.
-
For determining non-specific binding, add a high concentration of an unlabeled NK3 receptor agonist (e.g., NKB).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of an NK3 receptor antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Methodology:
-
Cell Preparation:
-
Plate CHO cells stably expressing the human NK3 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test NK3 receptor antagonist to the wells and incubate for a specified period.
-
Add a fixed concentration of an NK3 receptor agonist (e.g., senktide or [MePhe⁷]-NKB) to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity in real-time.
-
-
Data Analysis:
-
Calculate the agonist-induced calcium response for each well.
-
Determine the percentage inhibition of the agonist response by the test antagonist at each concentration.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the in vivo efficacy of novel NK3 receptor antagonists in various models and patient populations.
-
Fezolinetant: In ovariectomized rats, a model for menopause, repeated oral administration of fezolinetant (1–10 mg/kg) dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an index of hot flash-like symptoms.[4] In clinical trials, fezolinetant significantly reduced the frequency and severity of moderate to severe VMS in menopausal women.[5][11]
-
Elinzanetant: As a dual NK1/NK3 receptor antagonist, elinzanetant has shown efficacy in reducing the frequency and severity of VMS in Phase III clinical trials.[10]
-
SJX-653: In healthy men, single oral doses of SJX-653 resulted in a dose-dependent and reversible reduction of LH and testosterone levels, demonstrating its potent centrally-acting NK3 receptor antagonism.[1]
-
Osanetant and Talnetant: These earlier-generation NK3 receptor antagonists showed promise in preclinical models for gastrointestinal motility disorders and pain, though their clinical development for these indications has been limited.[12]
Conclusion
Novel NK3 receptor antagonists represent a promising class of therapeutics with diverse potential applications, from treating menopausal symptoms to neuropsychiatric disorders. Their mechanism of action, centered on the blockade of the Gq-coupled NK3 receptor signaling pathway, has been well-characterized. The in-depth pharmacological investigation of these compounds, utilizing robust in vitro and in vivo assays as detailed in this guide, is crucial for the continued development and optimization of this important drug class. The data presented herein for compounds such as fezolinetant, elinzanetant, and others highlight the significant progress made in this field and underscore the therapeutic potential of targeting the NK3 receptor.
References
- 1. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [<sup>3</sup>H]osanetant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Portico [access.portico.org]
- 10. Elinzanetant (LYNKUET)|NK-1/NK-3 Receptor Antagonist [benchchem.com]
- 11. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
SSR 146977 Hydrochloride: A Technical Guide to its Inhibitory Effect on Inositol Monophosphate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of SSR 146977 hydrochloride on inositol monophosphate (IP1) formation. SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] Its inhibitory action on the NK3 receptor signaling pathway, specifically the Gq-protein coupled cascade leading to inositol phosphate production, is a key aspect of its pharmacological profile. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of agonist-induced inositol monophosphate formation in Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Cell Line | Agonist (Concentration) | Reference |
| IC₅₀ | 7.8 - 13 nM | CHO cells expressing human NK3 receptor | Senktide (10 nM) | [1] |
| Kᵢ | 0.26 nM | CHO cells expressing human NK3 receptor | [¹²⁵I]Neurokinin B | [1] |
Table 1: In Vitro Potency of this compound
Signaling Pathway
The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist such as neurokinin B or the selective peptide agonist senktide, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. IP₃ is subsequently metabolized by a series of phosphatases to inositol monophosphate (IP1). SSR 146977, as an antagonist, blocks the initial activation of the NK3 receptor by the agonist, thereby preventing the entire downstream signaling cascade and the resultant formation of inositol monophosphate.
Experimental Protocols
The following section outlines the detailed methodology for a typical inositol monophosphate formation assay used to characterize the inhibitory effect of this compound. This protocol is based on the principles of radiochemical detection of inositol phosphates.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human neurokinin-3 (NK3) receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For the assay, cells are seeded into 24-well plates at a density that allows them to reach near confluency on the day of the experiment.
Radiolabeling of Cellular Inositol Lipids
-
Labeling Medium: Inositol-free DMEM.
-
Radiolabel: [³H]myo-inositol.
-
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with inositol-free DMEM.
-
Add 0.5 mL of inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Inositol Monophosphate Accumulation Assay
-
Assay Buffer: Krebs-HEPES buffer (or similar physiological salt solution) containing 10 mM lithium chloride (LiCl). LiCl is a crucial component as it inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Procedure:
-
Washing: After the radiolabeling period, aspirate the labeling medium and wash the cells twice with assay buffer without LiCl.
-
Pre-incubation with Antagonist: Add 450 µL of assay buffer containing 10 mM LiCl and varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation with Agonist: Add 50 µL of the NK3 receptor agonist, senktide, to achieve a final concentration of 10 nM.
-
Incubation: Incubate the plates for an additional 30-60 minutes at 37°C.
-
Termination of Reaction: Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to each well to lyse the cells and precipitate macromolecules. Incubate on ice for at least 30 minutes.
-
Separation and Quantification of Inositol Monophosphate
-
Principle: Anion exchange chromatography is used to separate the negatively charged inositol phosphates.
-
Procedure:
-
Extraction: Collect the TCA lysates from each well.
-
Neutralization and Washing: Neutralize the samples with a suitable buffer and wash with a solvent (e.g., diethyl ether) to remove the TCA.
-
Chromatography:
-
Prepare anion exchange columns (e.g., Dowex AG1-X8).
-
Load the aqueous phase of the samples onto the columns.
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Collect the eluate in scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis
-
The amount of [³H]inositol monophosphate accumulation is expressed as a percentage of the response to the agonist (senktide) alone (100%) after subtracting the basal (unstimulated) levels.
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation, is determined by non-linear regression analysis of the concentration-response curve.
References
Technical Guide: Inhibition of Calcium Mobilization by SSR 146977 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] A key downstream effect of NK3 receptor activation is the mobilization of intracellular calcium. This technical guide provides an in-depth overview of the mechanism by which SSR 146977 inhibits this process, including quantitative data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
SSR 146977 is a highly selective antagonist for the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[1] The activation of the NK3 receptor is implicated in a variety of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as menopausal hot flushes.[3][4] SSR 146977 exerts its effects by competitively binding to the NK3 receptor, thereby preventing the binding of agonists like NKB and the selective peptide agonist senktide, and inhibiting the subsequent intracellular signaling cascade.[2][5]
Quantitative Data on the Inhibition of Calcium Mobilization
The inhibitory potency of SSR 146977 on NK3 receptor-mediated signaling has been quantified through various in vitro assays. The data clearly demonstrates its efficacy in blocking the mobilization of intracellular calcium induced by the NK3 receptor agonist, senktide.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 | 10 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced intracellular calcium mobilization. | [1][2] |
| Ki | 0.26 nM | CHO cells expressing human NK3 receptor | Inhibition of radioactive neurokinin B binding. | [1][2][5] |
| IC50 | 7.8-13 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced inositol monophosphate formation. | [2] |
NK3 Receptor Signaling Pathway and Mechanism of Inhibition
The NK3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist, such as senktide, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). SSR 146977, as a competitive antagonist, blocks the initial step of this pathway.
Signaling Pathway Steps:
-
Agonist Binding: The agonist (e.g., senktide) binds to the NK3 receptor.
-
G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Receptor Activation: The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).
-
Calcium Release: The binding of IP3 to its receptors triggers the opening of the channels, resulting in the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
SSR 146977 inhibits this entire cascade by preventing the initial agonist binding to the NK3 receptor.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This section details a typical fluorescence-based in vitro assay to measure the inhibitory effect of SSR 146977 on senktide-induced calcium mobilization in CHO cells stably expressing the human NK3 receptor.
4.1. Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Cell Culture Medium: Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.
-
Agonist: Senktide.
-
Antagonist: this compound.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Cell Culture and Seeding:
-
Culture CHO-hNK3 cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well.
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare a 2X working solution of Fluo-4 AM in the assay buffer.
-
Remove the culture medium from the cell plate and add the Fluo-4 AM solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer at 4X the final desired concentrations.
-
Add the SSR 146977 solutions to the respective wells. For control wells (agonist only), add assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
-
Agonist Addition and Kinetic Reading:
-
Prepare a 4X solution of senktide in the assay buffer (at a concentration that elicits a submaximal response, e.g., EC80).
-
Use the instrument's liquid handling capabilities to add the senktide solution to the wells.
-
Immediately begin a kinetic reading of the fluorescence signal for at least 120 seconds.
-
4.4. Data Analysis
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
The peak fluorescence response is typically used for analysis.
-
The inhibitory effect of SSR 146977 is calculated as a percentage of the response to the agonist (senktide) alone.
-
An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the SSR 146977 concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity of this compound
The designation of SSR 146977 as a selective NK3 receptor antagonist implies that it does not significantly interact with other receptor types, including other Gq-coupled receptors that also mediate calcium mobilization.[1][2] For example, histamine and ATP are agonists for the H1 histamine receptor and P2Y purinergic receptors, respectively, both of which are Gq-coupled and trigger an increase in intracellular calcium via the PLC-IP3 pathway. In a selectivity assessment, it would be expected that SSR 146977 would not inhibit calcium mobilization induced by histamine or ATP, as these signaling events are initiated by receptors other than the NK3 receptor. This selectivity is crucial for its utility as a specific pharmacological tool and for its therapeutic potential, as it minimizes off-target effects.
Conclusion
This compound is a potent and selective inhibitor of NK3 receptor-mediated intracellular calcium mobilization. Its mechanism of action is well-characterized, involving the competitive antagonism of the NK3 receptor and the subsequent blockade of the Gq-PLC-IP3 signaling pathway. The in vitro calcium mobilization assay is a robust and reliable method for quantifying the inhibitory activity of SSR 146977 and similar compounds, providing valuable data for drug discovery and development programs targeting the NK3 receptor.
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of ATP-induced [Ca(2+)](i) mobilization in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. ATP-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SSR 146977 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo experimental applications of SSR 146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The protocols outlined below are based on published findings and are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Introduction
SSR 146977 is a highly selective antagonist for the tachykinin NK3 receptor, demonstrating a high affinity for the human NK3 receptor (Ki = 0.26 nM) expressed in Chinese hamster ovary (CHO) cells.[1] Its in vivo activity has been characterized in various animal models, where it has been shown to effectively antagonize the effects of NK3 receptor agonists in the central nervous system and the respiratory system.[1] These notes provide summaries of its in vitro and in vivo pharmacological profile and detailed protocols for its application in relevant animal models.
Data Presentation
In Vitro Activity of SSR 146977
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| Ki (Binding Affinity) | CHO cells expressing human NK3 receptor | Neurokinin B | 0.26 nM | [1] |
| IC50 (Inositol Monophosphate Formation) | CHO cells expressing human NK3 receptor | Senktide (10 nM) | 7.8-13 nM | [1] |
| IC50 (Intracellular Calcium Mobilization) | CHO cells expressing human NK3 receptor | Senktide (10 nM) | 10 nM | [1] |
| pA2 (Antagonism of Contraction) | Guinea pig ileum | [MePhe7]neurokinin B | 9.07 | [1] |
In Vivo Efficacy of this compound
| Experimental Model | Animal Model | Agonist/Inducer | SSR 146977 Dose (Route) | Effect | Reference |
| Turning Behavior | Gerbil | Senktide | ID50 = 0.2 mg/kg (i.p.) | Inhibition of turning behavior | [1] |
| ID50 = 0.4 mg/kg (p.o.) | |||||
| Locomotor Activity | Gerbil | NK3 receptor stimulation | 10 and 30 mg/kg (i.p.) | Prevention of decreased locomotor activity | [1] |
| Acetylcholine Release | Guinea Pig | Senktide | 0.3 and 1 mg/kg (i.p.) | Antagonism of senktide-induced acetylcholine release in the hippocampus | [1] |
| Norepinephrine Release | Guinea Pig | Senktide | 0.3 mg/kg (i.p.) | Antagonism of senktide-induced norepinephrine release in the prefrontal cortex | [1] |
| Dopamine A10 Neuron Activity | Guinea Pig | Haloperidol | 1 and 3 mg/kg (i.p.) | Prevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons | [1] |
| Cough | Guinea Pig | Citric Acid | 0.03-1 mg/kg (i.p.) | Inhibition of citric acid-provoked cough | [1] |
| Bronchial Hyperresponsiveness | Guinea Pig | Acetylcholine | 0.1-1 mg/kg (i.p.) | Inhibition of bronchial hyperresponsiveness | [1] |
| Bronchial Microvascular Permeability | Guinea Pig | Histamine | 0.1-1 mg/kg (i.p.) | Inhibition of bronchial microvascular permeability hypersensitivity | [1] |
Note: No publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound was found.
Signaling Pathway
The tachykinin NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Upon activation by its endogenous ligand, neurokinin B, or an agonist like senktide, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). SSR 146977, as an antagonist, blocks the binding of agonists to the NK3 receptor, thereby inhibiting this downstream signaling.
Caption: NK3 Receptor Signaling Pathway and Point of Inhibition by SSR 146977.
Experimental Protocols
Disclaimer: The following protocols are generalized methodologies based on common practices for the described animal models. The specific protocols used in the original studies with this compound may have differed in certain details. Researchers should optimize these protocols for their specific experimental conditions.
Inhibition of Senktide-Induced Turning Behavior in Gerbils
This protocol is designed to assess the ability of this compound to antagonize the turning behavior induced by the NK3 receptor agonist, senktide, in Mongolian gerbils.
Materials:
-
This compound
-
Senktide
-
Vehicle for SSR 146977 (e.g., sterile saline, distilled water, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, to be determined based on solubility tests)
-
Vehicle for senktide (e.g., sterile saline)
-
Male Mongolian gerbils (e.g., 60-80 g)
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
Procedure:
-
Acclimation: Acclimate gerbils to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and senktide in their respective vehicles on the day of the experiment.
-
Administration of SSR 146977:
-
Divide the animals into groups (e.g., vehicle control, SSR 146977 at different doses).
-
Administer this compound or its vehicle by the desired route (i.p. or p.o.) at a predetermined time before the senktide challenge (e.g., 30-60 minutes).
-
-
Induction of Turning Behavior:
-
At the appropriate time after SSR 146977 administration, administer senktide via intracerebroventricular (i.c.v.) or another appropriate route to induce turning behavior. The dose of senktide should be predetermined to produce a consistent turning response.
-
-
Observation and Scoring:
-
Immediately after senktide administration, place the gerbils individually into observation chambers.
-
Record the number of full 360° turns (both contralateral and ipsilateral to the injection site if applicable) over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the total number of turns for each animal.
-
Compare the number of turns in the SSR 146977-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
The ID50 (the dose that inhibits the turning response by 50%) can be calculated from the dose-response curve.
-
Caption: Experimental Workflow for Senktide-Induced Turning Behavior.
Inhibition of Citric Acid-Induced Cough in Guinea Pigs
This protocol evaluates the antitussive potential of this compound in a citric acid-induced cough model in guinea pigs.
Materials:
-
This compound
-
Citric acid solution (e.g., 0.3 M in sterile saline)
-
Vehicle for SSR 146977
-
Male Dunkin-Hartley guinea pigs (e.g., 300-400 g)
-
Whole-body plethysmography chambers equipped with a nebulizer
-
Syringes and needles for i.p. administration
Procedure:
-
Acclimation: Acclimate guinea pigs to the plethysmography chambers for several days before the experiment to minimize stress-induced responses.
-
Drug Preparation: Prepare fresh solutions of this compound and citric acid on the day of the experiment.
-
Administration of SSR 146977:
-
Divide animals into groups (vehicle control, SSR 146977 at different doses).
-
Administer this compound or its vehicle i.p. at a set time (e.g., 60 minutes) before the citric acid challenge.
-
-
Cough Induction and Measurement:
-
Place each guinea pig in a plethysmography chamber.
-
Expose the animals to an aerosol of citric acid solution generated by a nebulizer for a fixed duration (e.g., 10 minutes).
-
Record the respiratory parameters and the number of coughs during the exposure and for a defined period afterward (e.g., 5 minutes). Coughs can be identified by their characteristic sound and the associated sharp thoracic pressure changes.
-
-
Data Analysis:
-
Quantify the number of coughs for each animal.
-
Compare the cough counts in the SSR 146977-treated groups with the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test or Kruskal-Wallis test).
-
Calculate the percentage of cough inhibition for each dose.
-
Caption: Experimental Workflow for Citric Acid-Induced Cough Assay.
Antagonism of Haloperidol-Induced Increase in Dopamine A10 Neuron Activity
This protocol is a more complex electrophysiological experiment to assess the effect of SSR 146977 on the haloperidol-induced increase in the firing rate of dopamine A10 neurons in the ventral tegmental area (VTA).
Materials:
-
This compound
-
Haloperidol
-
Anesthetic (e.g., urethane or chloral hydrate)
-
Vehicle for the drugs
-
Male guinea pigs
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Electrophysiological recording and analysis system
-
Syringes and needles for i.p. administration
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region overlying the VTA (A10 dopamine neurons).
-
-
Electrophysiological Recording:
-
Lower a recording microelectrode into the VTA to identify spontaneously active dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials).
-
Record the baseline firing rate of an identified dopamine neuron for a stable period.
-
-
Drug Administration:
-
Administer this compound or its vehicle i.p.
-
After a suitable interval (e.g., 30 minutes), administer haloperidol i.p. to induce an increase in the firing rate of the dopamine neuron.
-
-
Data Acquisition and Analysis:
-
Continuously record the firing rate of the neuron before and after the administration of haloperidol.
-
In a separate group of control animals, record the effect of haloperidol following vehicle administration.
-
Compare the change in firing rate in the SSR 146977-pretreated group to the control group.
-
Analyze the data using appropriate statistical tests to determine if SSR 146977 significantly prevents the haloperidol-induced increase in neuronal activity.
-
Caption: Workflow for In Vivo Electrophysiological Recording of Dopamine Neurons.
References
Application Notes and Protocols: SSR146977 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effective dosage and experimental protocols for the use of SSR146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor, in rodent models. The following information is synthesized from preclinical studies and is intended to guide researchers in designing their own experiments.
Core Principles
SSR146977 acts by blocking the binding of neurokinin B (NKB) to the NK3 receptor, thereby inhibiting downstream signaling pathways. In rodent models, this antagonism has been shown to elicit various physiological and behavioral effects, making it a compound of interest for investigating conditions modulated by the NK3 receptor.
Quantitative Data Summary
The effective dosage of SSR146977 hydrochloride varies depending on the rodent species, the route of administration, and the specific experimental model being used. The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vivo Efficacy of SSR146977 in Gerbils
| Experimental Model | Route of Administration | Effective Dose (ID50 or Active Dose) | Observed Effect |
| NK3 Receptor-Mediated Turning Behavior | Intraperitoneal (i.p.) | 0.2 mg/kg | Inhibition of turning behavior |
| NK3 Receptor-Mediated Turning Behavior | Oral (p.o.) | 0.4 mg/kg | Inhibition of turning behavior |
| NK3 Receptor-Mediated Decrease in Locomotor Activity | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Prevention of decreased locomotor activity |
Table 2: In Vivo Efficacy of SSR146977 in Guinea Pigs
| Experimental Model | Route of Administration | Effective Dose | Observed Effect |
| Senktide-Induced Acetylcholine Release in Hippocampus | Intraperitoneal (i.p.) | 0.3 and 1 mg/kg | Antagonism of acetylcholine release |
| Senktide-Induced Norepinephrine Release in Prefrontal Cortex | Intraperitoneal (i.p.) | 0.3 mg/kg | Antagonism of norepinephrine release |
| Haloperidol-Induced Increase in Spontaneously Active Dopamine A10 Neurons | Intraperitoneal (i.p.) | 1 and 3 mg/kg | Prevention of the increase in active neurons |
| Citric Acid-Induced Cough | Intraperitoneal (i.p.) | 0.03 - 1 mg/kg | Inhibition of cough |
| Bronchial Hyperresponsiveness to Acetylcholine | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Inhibition of hyperresponsiveness |
| Histamine-Induced Bronchial Microvascular Permeability | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Inhibition of permeability |
Table 3: In Vitro Activity of SSR146977
| Assay | Cell Type/Tissue | Parameter | Value |
| [³H]Neurokinin B Binding | CHO cells (human NK3 receptor) | Kᵢ | 0.26 nM |
| Senktide-Induced Inositol Monophosphate Formation | CHO cells (human NK3 receptor) | IC₅₀ | 7.8 - 13 nM |
| Senktide-Induced Intracellular Calcium Mobilization | CHO cells (human NK3 receptor) | IC₅₀ | 10 nM |
| [MePhe⁷]Neurokinin B-Induced Contractions | Guinea Pig Ileum | pA₂ | 9.07 |
| Senktide-Induced Firing Rate Increase | Guinea Pig Locus Coeruleus (Noradrenergic Neurons) | Concentration for Blockade | 50 nM |
| Senktide-Induced Firing Rate Increase | Guinea Pig Substantia Nigra (Dopaminergic Neurons) | Concentration for Blockade | 100 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
NK3 Receptor-Mediated Turning Behavior in Gerbils
Objective: To assess the central nervous system activity of SSR146977 by measuring its ability to inhibit turning behavior induced by an NK3 receptor agonist.
Materials:
-
SSR146977 hydrochloride
-
NK3 receptor agonist (e.g., senktide)
-
Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)
-
Male Mongolian gerbils (60-80 g)
-
Observation chambers
Procedure:
-
Drug Preparation: Dissolve or suspend SSR146977 hydrochloride in the chosen vehicle to the desired concentrations for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Acclimation: Allow gerbils to acclimate to the laboratory environment for at least one week before the experiment.
-
Administration:
-
Oral (p.o.): Administer SSR146977 or vehicle by oral gavage.
-
Intraperitoneal (i.p.): Administer SSR146977 or vehicle via intraperitoneal injection.
-
-
Pre-treatment Time: Typically, administer SSR146977 60 minutes (for p.o.) or 30 minutes (for i.p.) before the NK3 agonist challenge.
-
Agonist Challenge: Administer the NK3 receptor agonist to induce turning behavior.
-
Observation: Immediately after the agonist challenge, place the gerbils individually into observation chambers.
-
Data Collection: Record the number of complete 360° turns made by each animal for a defined period (e.g., 30 minutes).
-
Analysis: Compare the number of turns in the SSR146977-treated groups to the vehicle-treated control group. Calculate the ID50 (the dose that inhibits the turning response by 50%).
Antagonism of Senktide-Induced Neurotransmitter Release in Guinea Pig Brain Slices
Objective: To evaluate the effect of SSR146977 on NK3 receptor-mediated neurotransmitter release in specific brain regions.
Materials:
-
SSR146977 hydrochloride
-
Senktide
-
Artificial cerebrospinal fluid (aCSF)
-
Male guinea pigs (250-350 g)
-
Brain slice preparation equipment (vibratome)
-
Superfusion system
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the guinea pig.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 300-400 µm thick) of the hippocampus or prefrontal cortex using a vibratome.
-
-
Incubation: Pre-incubate the brain slices in oxygenated aCSF at room temperature for at least 60 minutes.
-
Superfusion:
-
Place the slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 37°C).
-
Collect baseline fractions of the perfusate.
-
-
Drug Application:
-
Introduce SSR146977 into the perfusion medium at the desired concentration.
-
After a period of equilibration with SSR146977, stimulate the slices with senktide in the presence of SSR146977.
-
-
Fraction Collection: Continue to collect fractions of the perfusate throughout the drug application and stimulation period.
-
Neurotransmitter Analysis: Analyze the collected fractions for acetylcholine or norepinephrine content using HPLC with electrochemical detection.
-
Analysis: Compare the amount of neurotransmitter release in the presence and absence of SSR146977 to determine its antagonistic effect.
Visualizations
Signaling Pathway of NK3 Receptor Antagonism by SSR146977
Caption: SSR146977 blocks the NK3 receptor signaling cascade.
Experimental Workflow for In Vivo Behavioral Studies
Caption: General workflow for rodent behavioral experiments.
Application Notes and Protocols for SSR 146977 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor, predominantly expressed in the central nervous system, is implicated in a variety of physiological processes, including the regulation of reproductive functions and body temperature. Its endogenous ligand is neurokinin B (NKB).[2] As a Gq-protein coupled receptor, the activation of the NK3 receptor stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[2][3] Due to its role in these pathways, the NK3 receptor is a significant target for drug development, and this compound serves as a critical tool for investigating its function.
These application notes provide detailed protocols for the preparation of this compound solutions using dimethyl sulfoxide (DMSO), along with methodologies for its use in common in vitro and in vivo experimental settings.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂Cl₂N₄O₂·HCl | [2] |
| Molecular Weight | 658.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 65.81 mg/mL (≥ 100 mM) | |
| Purity (HPLC) | ≥98% | |
| Mechanism of Action | Selective NK3 Receptor Antagonist | [1] |
| Binding Affinity (Ki) | 0.26 nM (human NK3) | [1] |
| Functional Potency (IC₅₀) | ~10 nM (inhibition of senktide-induced calcium mobilization) | [1] |
Preparation of this compound Solutions with DMSO
Due to its hydrophobic nature, this compound is most effectively dissolved in DMSO for the preparation of stock solutions.
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the powder. For 6.58 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Table for Preparing Various Stock Solution Concentrations:
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.658 mg |
| 5 mM | 3.29 mg |
| 10 mM | 6.58 mg |
| 50 mM | 32.9 mg |
| 100 mM | 65.81 mg |
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration of ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in sterile aqueous buffer or cell culture medium as needed. It is recommended to perform serial dilutions to achieve the final desired concentration.
-
Final Preparation: Add the final diluted compound to the experimental system (e.g., cell culture plate). Ensure the final DMSO concentration does not exceed the recommended limits. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an NK3 receptor agonist.
Materials:
-
Cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NK3 receptor agonist (e.g., Senktide)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the NK3 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with Assay Buffer. Incubate the cells with the calcium-sensitive dye solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.
-
Antagonist Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound (prepared in Assay Buffer) for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence reading. Add the NK3 receptor agonist (e.g., Senktide at its EC₈₀ concentration) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound and plot the data to determine the IC₅₀ value.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the NK3 receptor.
Materials:
-
Cell membranes from cells expressing the human NK3 receptor
-
Radiolabeled NK3 receptor ligand (e.g., [³H]-SB222200 or ¹²⁵I-[MePhe⁷]NKB)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and a scintillation counter
Protocol:
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Binding Buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: A high concentration of an unlabeled NK3 ligand, radioligand, and cell membrane suspension.
-
Competition Binding: Varying concentrations of this compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters and wash with ice-cold Wash Buffer to separate bound from free radioligand.
-
Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagrams
NK3 Receptor Signaling Pathway
Caption: NK3 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Antagonist Assay
Caption: In Vitro Antagonist Assay Workflow.
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
Administration Routes for SSR146977 Hydrochloride in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective NK3 receptor antagonist, SSR146977 hydrochloride, in the context of animal research. This document includes detailed protocols for oral, intraperitoneal, and intravenous administration in rodent models, alongside available data on dosing and solubility.
Data Presentation
The following tables summarize the available quantitative data for the administration of SSR146977 hydrochloride. It is important to note that publicly available pharmacokinetic data (such as Cmax, Tmax, bioavailability, and half-life) for SSR146977 hydrochloride is limited. The presented data is derived from in vivo efficacy studies.
Table 1: Solubility of SSR146977 Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 65.81 | 100 |
| Ethanol | 65.81 | 100 |
Data sourced from supplier technical data sheets.
Table 2: Reported Doses for In Vivo Efficacy Studies
| Species | Administration Route | Dose Range (mg/kg) | Observed Effect |
| Gerbils | Intraperitoneal (i.p.) | 0.2 (ID50) | Inhibition of turning behavior.[1] |
| Gerbils | Intraperitoneal (i.p.) | 10 - 30 | Prevention of decreased locomotor activity.[1] |
| Gerbils | Oral (p.o.) | 0.4 (ID50) | Inhibition of turning behavior.[1] |
| Guinea Pigs | Intraperitoneal (i.p.) | 0.1 - 1 | Inhibition of bronchial hyperresponsiveness.[1] |
| Guinea Pigs | Intraperitoneal (i.p.) | 0.03 - 1 | Inhibition of cough.[1] |
| Guinea Pigs | Intraperitoneal (i.p.) | 0.3 - 1 | Antagonism of senktide-induced acetylcholine release in the hippocampus.[1] |
| Guinea Pigs | Intraperitoneal (i.p.) | 0.3 | Antagonism of senktide-induced norepinephrine release in the prefrontal cortex.[1] |
| Guinea Pigs | Intraperitoneal (i.p.) | 1 - 3 | Prevention of haloperidol-induced increase of spontaneously active dopamine A10 neurons.[1] |
Experimental Protocols
The following are detailed, generalized protocols for the administration of SSR146977 hydrochloride to rodents. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Protocol 1: Oral Administration (Gavage)
This protocol is suitable for the precise oral delivery of a known quantity of SSR146977 hydrochloride.
Materials:
-
SSR146977 hydrochloride
-
Appropriate vehicle (e.g., distilled water, 0.5% methylcellulose, or a specialized formulation for poorly soluble compounds)
-
Gavage needles (flexible or curved, appropriate size for the animal)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose and the animal's weight, calculate the required amount of SSR146977 hydrochloride.
-
Dissolve or suspend the compound in the chosen vehicle. Given its solubility profile, initial dissolution in a small amount of DMSO or ethanol may be necessary before further dilution in an aqueous vehicle to create a suspension. The final concentration of the organic solvent should be minimized and tested for tolerability.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
-
Gavage Procedure:
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.
-
Allow the animal to swallow the tube as it is advanced. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Protocol 2: Intraperitoneal (IP) Administration
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
SSR146977 hydrochloride
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO in saline)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of SSR146977 hydrochloride in the chosen vehicle. If using a co-solvent like DMSO, the final concentration should be low (typically <10%) to avoid peritoneal irritation.
-
-
Animal Handling and Restraint:
-
Weigh the animal for accurate dose calculation.
-
Restrain the animal securely, exposing the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and smoothly.
-
-
Post-Administration Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Administration
This method provides immediate and 100% bioavailability of the compound. It is technically more challenging and requires appropriate training.
Materials:
-
SSR146977 hydrochloride
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose in water, or a specialized solubilizing vehicle for poorly soluble compounds). A common vehicle for poorly soluble compounds is a mixture of solvents like N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).
-
Sterile syringes and needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Heat lamp or warming pad (to dilate the tail veins)
-
70% ethanol or other suitable disinfectant
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, clear solution of SSR146977 hydrochloride. The compound must be fully dissolved to prevent embolism. Given its solubility, a co-solvent system is likely necessary. The final formulation must be sterile and have a pH close to physiological levels.
-
-
Animal Preparation:
-
Weigh the animal.
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Place the animal in a suitable restrainer.
-
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. Observe for any swelling at the injection site, which would indicate a subcutaneous injection.
-
-
Post-Administration Monitoring:
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its recovery and for any adverse effects.
-
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: NK3 receptor signaling pathway antagonism.
References
Application Notes and Protocols for Studying Respiratory Hyperresponsiveness with SSR 146977 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Tachykinins, such as neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory and neurological conditions.[4][5] In the respiratory system, the activation of NK3 receptors is associated with the development of bronchial hyperresponsiveness, a key feature of asthma and other respiratory diseases.[6][7] this compound, by blocking the action of NKB at the NK3 receptor, presents a valuable pharmacological tool for investigating the role of this signaling pathway in respiratory hyperresponsiveness and for the preclinical evaluation of potential therapeutic agents.[1][2]
These application notes provide detailed protocols for utilizing this compound in established guinea pig models of respiratory hyperresponsiveness. The guinea pig is a well-validated model for asthma research due to the anatomical and physiological similarities of its respiratory system to that of humans.[8]
Mechanism of Action
This compound is a competitive antagonist of the NK3 receptor. It inhibits the binding of NKB to the receptor, thereby blocking downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and neurogenic inflammation.[1][5] The binding of NKB to the G-protein coupled NK3 receptor typically activates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which contributes to airway smooth muscle contraction and the subsequent bronchoconstriction characteristic of an asthma attack. By preventing the initial binding of NKB, this compound effectively inhibits this entire signaling cascade.
Data Presentation
In Vitro Activity of SSR 146977
| Parameter | Cell Line | Ligand | Value | Reference |
| Ki | CHO (human NK3) | [³H]Neurokinin B | 0.26 nM | [1][3] |
| IC50 | CHO (human NK3) | Senktide-induced inositol monophosphate formation | 7.8 - 13 nM | [1] |
| IC50 | CHO (human NK3) | Senktide-induced intracellular calcium mobilization | 10 nM | [1] |
In Vivo Efficacy of this compound in Guinea Pigs
| Model | Endpoint | Effective Dose (i.p.) | Reference |
| Acetylcholine-induced Bronchial Hyperresponsiveness | Inhibition of exaggerated bronchoconstriction | 0.1 - 1 mg/kg | [1] |
| Citric Acid-induced Cough | Reduction in cough frequency | 0.03 - 1 mg/kg | [1] |
| Histamine-induced Bronchial Microvascular Permeability | Inhibition of plasma extravasation | 0.1 - 1 mg/kg | [1] |
Signaling Pathway
Experimental Protocols
Neurokinin B-Induced Airway Hyperresponsiveness Model
This model directly assesses the ability of this compound to antagonize NK3 receptor-mediated airway hyperresponsiveness.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Neurokinin B (NKB)
-
Acetylcholine (ACh)
-
Urethane (anesthetic)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Whole-body plethysmograph or invasive setup for measuring airway resistance and compliance
-
Nebulizer
Procedure:
-
Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment.
-
This compound Administration: Administer this compound (0.1 - 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the NKB challenge.
-
Induction of Hyperresponsiveness: Expose conscious and unrestrained guinea pigs to an aerosol of NKB (e.g., 10⁻⁶ M to 10⁻⁴ M) for a defined period (e.g., 5 minutes) in a whole-body plethysmograph chamber.
-
Anesthesia: 24 hours after the NKB challenge, anesthetize the guinea pigs with urethane (1.25 g/kg, i.p.).
-
Surgical Preparation (for invasive measurement):
-
Perform a tracheotomy and cannulate the trachea.
-
Cannulate the jugular vein for intravenous (i.v.) administration of acetylcholine.
-
Connect the tracheal cannula to a ventilator and a pressure transducer to measure airway resistance and dynamic compliance.
-
-
Acetylcholine Challenge: Administer increasing concentrations of acetylcholine (e.g., 1 to 10 µg/kg, i.v.) and record the changes in airway mechanics. In non-invasive plethysmography, expose the animals to aerosolized acetylcholine.
-
Data Analysis: Compare the dose-response curves to acetylcholine between the vehicle-treated and this compound-treated groups. A rightward shift in the dose-response curve in the treated group indicates inhibition of hyperresponsiveness.
References
- 1. Neurokinin B- and specific tachykinin NK3 receptor agonists-induced airway hyperresponsiveness in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurokinin B- and specific tachykinin NK(3) receptor agonists-induced airway hyperresponsiveness in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of SSR 146977 Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Application Note: SSR 146977 as a Tool for Investigating Anxiety and Depression
SSR 146977 hydrochloride is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are key components of the tachykinin system, which is increasingly implicated in the modulation of affective behaviors and the pathophysiology of psychiatric disorders.[2] Preclinical evidence points to the therapeutic potential of NK3 receptor antagonists in conditions such as schizophrenia, major depressive disorder, and anxiety.[2]
SSR 146977's high affinity and selectivity for the NK3 receptor make it an invaluable research tool for elucidating the role of this system in the neurocircuitry of emotion and stress.[1] It effectively blocks the signaling cascade initiated by NK3 receptor activation, which involves Gq/11 protein coupling and subsequent activation of phospholipase C.[3] This mechanism provides a specific means to probe the downstream consequences of NK3 receptor blockade on neuronal activity and behavior.
In behavioral neuroscience, SSR 146977 can be employed in various rodent models to assess its anxiolytic-like and antidepressant-like properties. Standard paradigms such as the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are appropriate for characterizing its behavioral profile. While direct published data for SSR 146977 in these specific models is limited, studies using other selective NK3 receptor antagonists, such as SR 142801, have demonstrated clear antidepressant-like effects in the FST, reducing immobility time with an efficacy comparable to conventional antidepressants.[4] This strongly supports the utility of SSR 146977 for similar investigations.
This document provides detailed protocols for utilizing this compound in key behavioral assays, summarizes its pharmacological data, and illustrates its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SSR 146977 and the behavioral effects of a closely related NK3 receptor antagonist.
Table 1: In Vitro Pharmacological Profile of SSR 146977
| Parameter | Species/System | Value | Reference(s) |
| Ki (Binding Affinity) | Human NK3 Receptor (CHO cells) | 0.26 nM | [1] |
| IC50 (Inositol Monophosphate Formation) | Human NK3 Receptor (CHO cells) | 7.8 - 13 nM | [1] |
| IC50 (Intracellular Ca2+ Mobilization) | Human NK3 Receptor (CHO cells) | 10 nM | [1] |
| pA2 (Functional Antagonism) | Guinea Pig Ileum | 9.07 | [1] |
Table 2: In Vivo Neurochemical and Behavioral Effects of SSR 146977
| Model / Effect | Species | Administration Route | Effective Dose(s) | Reference(s) |
| Inhibition of Turning Behavior | Gerbil | i.p. | ID50: 0.2 mg/kg | [1] |
| Inhibition of Turning Behavior | Gerbil | p.o. | ID50: 0.4 mg/kg | [1] |
| Antagonism of Senktide-induced ACh Release (Hippocampus) | Guinea Pig | i.p. | 0.3 - 1 mg/kg | [1] |
| Antagonism of Senktide-induced NE Release (PFC) | Guinea Pig | i.p. | 0.3 mg/kg | [1] |
| Prevention of Haloperidol-induced Dopamine A10 Activation | Guinea Pig | i.p. | 1 - 3 mg/kg | [1] |
Table 3: Behavioral Effects of the NK3 Receptor Antagonist SR 142801 in the Forced Swim Test
| Species | Administration Route | Dose (mg/kg) | Effect on Immobility Time | Reference(s) |
| Rat | i.p. | 2.5 | Significant Decrease | [4] |
| Rat | i.p. | 5.0 | Significant Decrease | [4] |
| Rat | i.p. | 10.0 | Significant Decrease | [4] |
Note: SR 142801 is presented as a proxy for SSR 146977 to demonstrate the expected antidepressant-like effects of a selective NK3 receptor antagonist in a standard behavioral model.
Signaling Pathway and Experimental Workflows
Signaling Pathway
The primary mechanism of action for SSR 146977 is the competitive antagonism of the NK3 receptor, which is predominantly coupled to the Gq/11 G-protein. The diagram below illustrates this signaling pathway.
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK<sub>3</sub> receptor an… [ouci.dntb.gov.ua]
- 4. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving SSR 146977 Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution and use of SSR 146977 hydrochloride in cell culture experiments. SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor, making it a valuable tool for studying the physiological and pathological roles of the NK3 receptor signaling pathway. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This guide outlines the solubility of this compound, provides a step-by-step protocol for preparing stock and working solutions, and includes essential considerations for its application in cell-based assays.
Introduction to this compound
This compound is a highly selective antagonist of the neurokinin 3 (NK3) receptor, a G-protein coupled receptor (GPCR) that binds the endogenous ligand neurokinin B (NKB). The NK3 receptor is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including reproductive function, regulation of mood, and nociception. As a potent antagonist, this compound is instrumental in elucidating the downstream effects of NK3 receptor blockade. In vitro studies have demonstrated its ability to inhibit agonist-induced intracellular signaling cascades, such as inositol monophosphate formation and calcium mobilization, with high potency.[1]
Solubility Data
This compound exhibits good solubility in common organic solvents suitable for preparing stock solutions for cell culture applications. It is crucial to use high-purity solvents to avoid introducing contaminants into your experiments.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 65.81 | 100 |
| Ethanol | 65.81 | 100 |
| Data sourced from multiple suppliers and is based on a molecular weight of 658.11 g/mol . |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Sterile cell culture plates or flasks
-
Personal protective equipment (lab coat, gloves, safety glasses)
Preparation of Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Preparation of Working Solutions
It is critical to maintain the final solvent concentration in the cell culture medium at a level that is non-toxic to the cells. The final concentration of DMSO or ethanol should ideally be kept at or below 0.1% to 0.5% (v/v), although some robust cell lines may tolerate up to 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Example: Preparing a 100 nM working solution from a 10 mM stock solution.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. To do this, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture vessel. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate stock.
-
Vehicle Control: In a separate well, add the same volume of the solvent (e.g., 1 µL of the medium used for the intermediate dilution, which contains a diluted concentration of DMSO) to the same final volume of cell culture medium.
Note on Working Concentrations: The optimal working concentration of this compound will depend on the specific cell type, the assay being performed, and the concentration of the NK3 receptor agonist being used. Based on published data, effective concentrations for inhibiting agonist-induced responses in vitro are in the low nanomolar range.[1] For example, IC50 values for inhibiting senktide-induced inositol monophosphate formation and intracellular calcium mobilization in CHO cells are reported to be between 7.8-13 nM and 10 nM, respectively.[1] Concentrations of 50 nM and 100 nM have also been used to effectively block agonist-induced effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
NK3 Receptor Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the binding of neurokinin B (NKB) to the NK3 receptor. The diagram below outlines this pathway.
References
Application Notes and Protocols for Intraperitoneal Injection of SSR 146977 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. It is a valuable tool for investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B. The tachykinin system, including the NK3 receptor, is implicated in a variety of biological processes, particularly in the central nervous system, and is a target for the development of therapeutics for neuropsychiatric and other disorders. These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in preclinical animal models, along with relevant quantitative data and a depiction of the associated signaling pathway.
Quantitative Data Summary
The following table summarizes the effective doses of this compound administered via intraperitoneal injection in various in vivo studies.
| Animal Model | Application | Doses (IP) | Observed Effect | Reference |
| Gerbil | Inhibition of turning behavior | 0.2 mg/kg | ID50 for inhibiting turning behavior | [1] |
| Gerbil | Prevention of decreased locomotor activity | 10 and 30 mg/kg | Prevented the decrease in locomotor activity mediated by NK3 receptor stimulation | [1] |
| Guinea Pig | Antagonism of senktide-induced acetylcholine release in the hippocampus | 0.3 and 1 mg/kg | Antagonized the effects of the NK3 receptor agonist senktide | [1] |
| Guinea Pig | Antagonism of senktide-induced norepinephrine release in the prefrontal cortex | 0.3 mg/kg | Antagonized the effects of the NK3 receptor agonist senktide | [1] |
| Guinea Pig | Prevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons | 1 and 3 mg/kg | Prevented the haloperidol-induced increase in the number of active neurons | [1] |
| Guinea Pig | Inhibition of bronchial hyperresponsiveness and microvascular permeability | 0.1 - 1 mg/kg | Inhibited acetylcholine-induced bronchial hyperresponsiveness and histamine-induced microvascular permeability | [1] |
| Guinea Pig | Inhibition of citric acid-induced cough | 0.03 - 1 mg/kg | Dose-dependent inhibition of cough | [1] |
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Due to the poor aqueous solubility of the compound, a stock solution in an organic solvent is recommended.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Dosing Solution Preparation:
For intraperitoneal injection, the stock solution must be diluted to the final desired concentration in a vehicle that is well-tolerated by the animals. It is crucial to minimize the percentage of organic solvent in the final injection volume to avoid toxicity.
-
Materials:
-
This compound stock solution
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution to be prepared.
-
Dilute the stock solution with sterile saline or PBS to the final concentration. Note: The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total injection volume. A pilot study to determine the optimal vehicle composition that ensures solubility and minimizes adverse effects is recommended.
-
Vortex the dosing solution thoroughly to ensure homogeneity.
-
Prepare a vehicle control solution containing the same concentration of DMSO in saline or PBS as the drug solution.
-
Intraperitoneal Injection Protocol (Rodents)
This protocol provides a general guideline for intraperitoneal injection in rodents (e.g., mice, rats, gerbils, guinea pigs). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
Prepared dosing solution of this compound
-
Vehicle control solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
-
Procedure:
-
Weigh the animal to determine the correct injection volume based on its body weight and the desired dose (mg/kg).
-
Gently restrain the animal. For mice and rats, one common method is to scruff the animal to immobilize the head and body.
-
Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start with a fresh preparation.
-
Inject the calculated volume of the dosing solution or vehicle control smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Visualizations
Signaling Pathway of the NK3 Receptor
The following diagram illustrates the canonical signaling pathway activated by the tachykinin NK3 receptor, which is antagonized by SSR 146977.
Caption: NK3 Receptor Signaling Pathway and its antagonism by SSR 146977.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using intraperitoneal injection of this compound.
Caption: General workflow for in vivo studies with this compound.
References
Application Notes: SSR 146977 Hydrochloride for Neurokinin 3 (NK3) Receptor Studies
Introduction
SSR 146977 hydrochloride is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] Its high affinity and specificity make it an invaluable tool compound for researchers investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B (NKB). The NK3 receptor is implicated in a variety of biological processes, including the regulation of reproductive hormone secretion, thermoregulation, and neuropsychiatric functions.[3][4] These application notes provide a comprehensive overview of SSR 146977's properties, along with detailed protocols for its use in key in-vitro and in-vivo experimental paradigms.
Physicochemical Properties
| Property | Value |
| Chemical Name | N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride |
| Molecular Formula | C₃₅H₄₂Cl₂N₄O₂·HCl |
| Molecular Weight | 658.11 g/mol |
| CAS Number | 264618-38-4 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |
| Storage | Store at +4°C. |
Data Presentation: Pharmacological Profile
SSR 146977 exhibits high affinity for the human NK3 receptor and demonstrates potent functional antagonism in various assays.
Table 1: In-Vitro Activity of SSR 146977
| Assay Type | Receptor/Cell Line | Species | Parameter | Value | Reference |
| Radioligand Binding | NK3 Receptor (CHO cells) | Human | Kᵢ (vs. [³H]-Neurokinin B) | 0.26 nM | [1][2] |
| Radioligand Binding | NK2 Receptor (CHO cells) | Human | Kᵢ | 19.3 nM | |
| Functional Assay | NK3 Receptor (CHO cells) | Human | IC₅₀ (vs. Senktide-induced Inositol Monophosphate formation) | 7.8 - 13 nM | [1] |
| Functional Assay | NK3 Receptor (CHO cells) | Human | IC₅₀ (vs. Senktide-induced Calcium Mobilization) | 10 nM | [1] |
| Ex-Vivo Assay | [MePhe⁷]NKB-induced contraction | Guinea Pig | pA₂ | 9.07 | [1] |
Table 2: In-Vivo Efficacy of SSR 146977
| Model | Effect Measured | Species | Route | Parameter/Dose | Reference |
| NK3-mediated turning behavior | Inhibition of turning | Gerbil | i.p. | ID₅₀ = 0.2 mg/kg | [1] |
| NK3-mediated turning behavior | Inhibition of turning | Gerbil | p.o. | ID₅₀ = 0.4 mg/kg | [1] |
| Senktide-induced ACh release | Antagonism of release in hippocampus | Guinea Pig | i.p. | 0.3 and 1 mg/kg | [1] |
| Senktide-induced NE release | Antagonism of release in prefrontal cortex | Guinea Pig | i.p. | 0.3 mg/kg | [1] |
| Haloperidol-induced activation | Prevention of increased active dopamine A10 neurons | Guinea Pig | i.p. | 1 and 3 mg/kg | [1] |
| Citric acid-induced cough | Inhibition of cough | Guinea Pig | i.p. | 0.03 - 1 mg/kg | [1] |
Signaling Pathways and Visualizations
The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by its ligand, Neurokinin B (NKB), it initiates a cascade leading to intracellular calcium release. SSR 146977 acts by competitively blocking NKB from binding to this receptor.
Experimental Protocols
Protocol 1: In-Vitro Radioligand Binding Assay (Competition)
This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of SSR 146977 for the NK3 receptor using a radiolabeled ligand.
Objective: To quantify the binding affinity of SSR 146977 by measuring its ability to displace a known radioligand (e.g., [³H]-Neurokinin B) from the NK3 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK3 receptor.
-
Radioligand: [³H]-Neurokinin B or [¹²⁵I]-labeled NK3 agonist.
-
This compound stock solution (in DMSO or ethanol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the pellet in fresh, cold Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 5-20 µg protein per well.[5]
-
Compound Dilution: Prepare a serial dilution of SSR 146977 in Assay Buffer, typically covering a concentration range from 10⁻¹² M to 10⁻⁵ M. Also prepare a vehicle control.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[5]
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB (e.g., 1 µM), 50 µL radioligand, 150 µL membrane suspension.
-
Competition Binding: 50 µL of each SSR 146977 dilution, 50 µL radioligand, 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[5]
-
Quantification: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[5]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of SSR 146977.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
-
Protocol 2: In-Vitro Functional Assay (Calcium Mobilization)
This protocol measures the ability of SSR 146977 to block NK3 receptor agonist-induced increases in intracellular calcium.
Objective: To determine the functional antagonist potency (IC₅₀) of SSR 146977.
Materials:
-
CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
NK3 receptor agonist: Senktide or Neurokinin B.
-
This compound stock solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Seed the NK3-expressing cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.
-
Compound Pre-incubation: Add 50 µL of varying concentrations of SSR 146977 (or vehicle) to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds.
-
Using the automated dispenser, inject 50 µL of an EC₈₀ concentration of the agonist (e.g., Senktide) into each well.
-
Immediately begin recording the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data, setting the response to the agonist-only wells as 100% and the vehicle-only wells as 0%.
-
Plot the normalized response against the log concentration of SSR 146977 and fit the curve using non-linear regression to determine the IC₅₀ value.
-
SSR 146977 as a Tool Compound
SSR 146977's selectivity allows researchers to dissect the specific contributions of the NK3 receptor system in complex biological processes, both in vitro and in vivo. It serves to validate the NK3 receptor as a therapeutic target and to probe its role in disease models for conditions like schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[3][6][7][8]
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 4. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. womensmentalhealth.org [womensmentalhealth.org]
- 7. A novel role of NK3 receptor signaling in bipolar disorder | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Investigation of Neurokinin 3 (NK3) Receptor Antagonists in Chronic Models
Disclaimer: As of the latest literature review, no specific studies detailing the long-term administration of SSR 146977 hydrochloride in chronic preclinical models have been published. The following application notes and protocols are based on the known pharmacology of NK3 receptor antagonists and generalized methodologies for chronic studies. The provided experimental data is from a study on a different NK3 receptor antagonist, fezolinetant, and is included for illustrative purposes.
Introduction to SSR 146977 and the NK3 Receptor
SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] The NK3 receptor is primarily activated by its endogenous ligand, neurokinin B (NKB). This receptor is predominantly expressed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including reproductive function, neurotransmission, and thermoregulation.
Mechanism of Action: In vitro studies have demonstrated that SSR 146977 competitively inhibits the binding of neurokinin B to the NK3 receptor. For instance, in Chinese hamster ovary cells expressing the human NK3 receptor, SSR 146977 inhibited the binding of radioactive neurokinin B with a high affinity (Ki = 0.26 nM).[1][2] This antagonism blocks the downstream signaling cascade typically initiated by NKB binding, which involves the formation of inositol monophosphate and mobilization of intracellular calcium.[1][2]
Acute in vivo studies have shown that SSR 146977 can modulate various physiological responses. For example, it has been shown to inhibit behaviors mediated by NK3 receptor stimulation in gerbils and to antagonize senktide-induced acetylcholine and norepinephrine release in the hippocampus and prefrontal cortex of guinea pigs, respectively.[1][2]
Potential Applications in Chronic Models
Given the role of the NKB/NK3R signaling pathway in various chronic conditions, long-term studies with NK3 receptor antagonists like SSR 146977 are warranted. Potential chronic models for investigation include:
-
Menopausal Vasomotor Symptoms: The most clinically advanced application for NK3 receptor antagonists is the treatment of hot flashes associated with menopause.[3] Animal models, such as the ovariectomized (OVX) rat, are used to mimic the hormonal changes of menopause and study the effects of compounds on thermoregulation.[4]
-
Polycystic Ovary Syndrome (PCOS): Altered NKB signaling is implicated in the pathophysiology of PCOS. Chronic administration in animal models of PCOS could be used to evaluate effects on hormonal dysregulation and reproductive function.
-
Schizophrenia: While initial development for this indication was not pursued, the role of NK3 receptors in dopaminergic pathways suggests potential utility that could be explored in chronic models of psychosis.[3]
Quantitative Data from a Preclinical Chronic Study of an NK3 Receptor Antagonist (Fezolinetant)
The following data is from a study on the NK3 receptor antagonist fezolinetant in an ovariectomized (OVX) rat model of menopause. The drug was administered orally twice daily for one week.[4] This data is presented to illustrate the types of endpoints that can be assessed in a chronic study of an NK3 receptor antagonist.
| Parameter | Vehicle (OVX Rats) | Fezolinetant (1 mg/kg) | Fezolinetant (3 mg/kg) | Fezolinetant (10 mg/kg) |
| Plasma LH (ng/mL) | 5.8 ± 0.4 | 5.1 ± 0.3 | 4.2 ± 0.3 | 3.1 ± 0.2 |
| Plasma FSH (ng/mL) | 28.1 ± 1.2 | 27.5 ± 1.5 | 26.9 ± 1.3 | 25.8 ± 1.1 |
| Body Weight Gain (g) | 25.4 ± 1.8 | 22.1 ± 1.5 | 18.9 ± 1.2 | 15.6 ± 1.1 |
| Tail Skin Temperature (°C) | 33.5 ± 0.2 | 33.1 ± 0.3 | 32.7 ± 0.2 | 32.2 ± 0.1 |
*Note: Data are presented as mean ± SEM. * indicates a statistically significant difference from the vehicle group. Data is adapted from a study on fezolinetant in ovariectomized rats.[4]
Detailed Experimental Protocol: Long-Term Administration in an Ovariectomized Rat Model
This protocol provides a generalized framework for evaluating an NK3 receptor antagonist like SSR 146977 in a chronic model of menopause.
4.1. Animal Model
-
Species and Strain: Adult female Sprague-Dawley rats (200-250 g).
-
Surgery: Bilateral ovariectomy (OVX) is performed under anesthesia to induce a state of estrogen deficiency. A sham-operated group should be included as a control.
-
Acclimation: Animals are allowed to recover for at least two weeks post-surgery to allow for the development of menopausal-like symptoms.
4.2. Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration should be selected (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Based on acute studies, a dose range of 1-30 mg/kg can be explored.[1][2] Doses should be administered orally (p.o.) via gavage once or twice daily.
-
Duration: For a chronic study, a minimum of 4 weeks of continuous administration is recommended to assess long-term efficacy and potential side effects.
4.3. Experimental Groups
-
Sham + Vehicle: Sham-operated rats receiving the vehicle.
-
OVX + Vehicle: Ovariectomized rats receiving the vehicle.
-
OVX + SSR 146977 (Low Dose): Ovariectomized rats receiving a low dose of the compound.
-
OVX + SSR 146977 (Mid Dose): Ovariectomized rats receiving a medium dose of the compound.
-
OVX + SSR 146977 (High Dose): Ovariectomized rats receiving a high dose of the compound.
4.4. Outcome Measures
-
Thermoregulation (Hot Flash Model): Tail skin temperature can be measured using a telemetric device or an infrared thermometer as an indicator of vasomotor symptoms.[4]
-
Hormonal Analysis: Blood samples should be collected at baseline and at the end of the study to measure plasma levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol.[4]
-
Behavioral Assessments: Open field tests can be conducted to assess locomotor activity and anxiety-like behavior.
-
Body Weight and Food Intake: Monitor body weight and food consumption throughout the study.
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., brain, uterus) can be collected for further analysis (e.g., receptor occupancy, gene expression).
Visualizations
5.1. Signaling Pathway
Caption: Simplified signaling pathway of the NK3 receptor and the inhibitory action of SSR 146977.
5.2. Experimental Workflow
Caption: Generalized experimental workflow for a chronic study of an NK3R antagonist in OVX rats.
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SSR 146977 hydrochloride solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of SSR 146977 hydrochloride in aqueous solutions. The following information is designed to address common issues and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Its mechanism of action involves blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor.[1][4][5] This inhibition prevents the downstream signaling cascade, which includes the formation of inositol monophosphate and the mobilization of intracellular calcium.[1][3] The NK3 receptor signaling pathway is involved in various physiological processes, including the regulation of neurotransmitter release.[4][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] It is recommended to prepare stock solutions in these solvents.
Q3: Is this compound soluble in aqueous solutions like water or PBS?
Q4: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q5: What is the stability of this compound in aqueous solutions?
There is no publicly available data on the stability of this compound in aqueous solutions at various pH values and temperatures. It is crucial for researchers to perform their own stability studies, especially if solutions are to be stored for any length of time. As a general precaution, it is advisable to prepare fresh aqueous solutions for each experiment or store them at -80°C for short periods after sterile filtration.
Q6: What are the recommended storage conditions for solid this compound and its stock solutions?
-
Solid Compound: Store at +4°C for short-term and -20°C for long-term storage.[3][10]
-
Stock Solutions (in organic solvent): Store at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 658.11 g/mol | [3] |
| Formula | C₃₅H₄₂Cl₂N₄O₂.HCl | [3] |
| Solubility in DMSO | Soluble to 100 mM (65.81 mg/mL) | [3] |
| Solubility in Ethanol | Soluble to 100 mM (65.81 mg/mL) | [3] |
| Aqueous Solubility | Data not publicly available |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol for Preparing Aqueous Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your pre-warmed (if applicable to your experiment) aqueous buffer (e.g., PBS, Tris-HCl) to the final desired concentration.
-
Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation of poorly soluble compounds.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments to minimize the risk of degradation or precipitation.
Visualizations
NK3 Receptor Signaling Pathway
Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. medkoo.com [medkoo.com]
Potential off-target effects of SSR 146977 hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SSR 146977 hydrochloride in in vivo experiments. The information focuses on potential off-target effects, though it is important to note that publicly available, comprehensive off-target screening data for this compound is limited. The primary characterization of this compound is as a potent and selective tachykinin NK3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.[1] It functions by inhibiting the binding of neurokinin B (NKB) to NK3 receptors.[1] This antagonism has been demonstrated in various assays, including the inhibition of senktide-induced inositol monophosphate formation and intracellular calcium mobilization.[1][2]
Q2: What is the known selectivity profile of this compound?
This compound shows high selectivity for the human NK3 receptor over the human NK2 receptor. The binding affinity (Ki) for the NK3 receptor is significantly higher than for the NK2 receptor.[2]
Q3: Is there any published data from broad off-target screening panels (e.g., CEREP screen) for this compound?
Based on currently available public information, there are no comprehensive off-target screening results published for this compound against a wide panel of receptors, ion channels, and enzymes. Its characterization has predominantly focused on its high affinity and selectivity for the NK3 receptor.
Q4: Have any clinical trials been conducted with this compound that report on adverse events?
Troubleshooting Guide: Investigating Potential Off-Target Effects In Vivo
Researchers observing unexpected phenotypes in their in vivo experiments with this compound should consider the following troubleshooting steps to investigate potential off-target effects.
Issue 1: An observed physiological effect is inconsistent with known NK3 receptor antagonism.
-
Possible Cause: The effect may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype and its potential association with other signaling pathways.
-
Control Experiments:
-
Use a structurally unrelated NK3 antagonist to see if the effect is reproducible. If the effect is not observed with another NK3 antagonist, it strengthens the possibility of an off-target effect of SSR 146977.
-
If available, use a knockout animal model for the NK3 receptor. Administering SSR 146977 to these animals can help differentiate between on-target and off-target effects.
-
-
In Vitro Screening: Consider screening SSR 146977 against a commercial off-target panel (e.g., a CEREP panel) to identify potential interactions with other receptors, enzymes, or ion channels that might explain the in vivo observation.
-
Issue 2: Variability in experimental results between different batches of this compound.
-
Possible Cause: Differences in the purity or formulation of the compound.
-
Troubleshooting Steps:
-
Certificate of Analysis: Always review the Certificate of Analysis for each batch to confirm purity and identity.
-
Solubility and Formulation: Ensure consistent and complete solubilization of the compound. Poor solubility can lead to variable dosing and, consequently, variable results. The hydrochloride salt of SSR 146977 has specific solubility properties that should be adhered to as per the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro and in vivo pharmacology of SSR 146977.
Table 1: In Vitro Binding Affinity and Functional Activity of SSR 146977
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Ki | Human (CHO cells) | NK3 | 0.26 nM | [1][2] |
| Ki | Human (CHO cells) | NK2 | 19.3 nM | [2] |
| IC50 | Human (CHO cells) | NK3 (Inositol Monophosphate Formation) | 7.8 - 13 nM | [1] |
| IC50 | Human (CHO cells) | NK3 (Intracellular Calcium Mobilization) | 10 nM | [1][2] |
| pA2 | Guinea Pig (Ileum) | NK3 ([MePhe7]NKB induced contractions) | 9.07 | [1] |
Table 2: In Vivo Efficacy of SSR 146977
| Animal Model | Assay | Route of Administration | Effective Dose/ID50 | Reference |
| Gerbil | Turning Behavior | i.p. | 0.2 mg/kg | [1] |
| Gerbil | Turning Behavior | p.o. | 0.4 mg/kg | [1] |
| Gerbil | Decreased Locomotor Activity | i.p. | 10 and 30 mg/kg | [1] |
| Guinea Pig | Senktide-induced ACh release in hippocampus | i.p. | 0.3 and 1 mg/kg | [1] |
| Guinea Pig | Senktide-induced NE release in prefrontal cortex | i.p. | 0.3 mg/kg | [1] |
| Guinea Pig | Haloperidol-induced increase in active dopamine A10 neurons | i.p. | 1 and 3 mg/kg | [1] |
| Guinea Pig | Bronchial hyperresponsiveness to acetylcholine | i.p. | 0.1 - 1 mg/kg | [1] |
| Guinea Pig | Bronchial microvascular permeability to histamine | i.p. | 0.1 - 1 mg/kg | [1] |
| Guinea Pig | Citric acid-induced cough | i.p. | 0.03 - 1 mg/kg | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (for Ki determination)
-
Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 or NK2 receptor.
-
Membrane Preparation: Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-SR142801 for NK3) and varying concentrations of SSR 146977.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Protocol 2: In Vivo Turning Behavior in Gerbils
-
Animal Model: Use male Mongolian gerbils.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
NK3 Agonist Challenge: After a specified pretreatment time, administer a unilateral intrastriatal injection of an NK3 receptor agonist (e.g., aminosenktide).
-
Behavioral Observation: Observe the animals for contralateral turning behavior for a defined period (e.g., 30 minutes).
-
Data Analysis: Quantify the number of turns and calculate the dose at which SSR 146977 inhibits the turning behavior by 50% (ID50).
Visualizations
Caption: On-target signaling pathway of the NK3 receptor and its inhibition by SSR 146977.
Caption: Workflow for troubleshooting unexpected in vivo effects of this compound.
References
Technical Support Center: Optimizing SSR 146977 Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SSR 146977 hydrochloride in in vitro assays. Our goal is to facilitate the optimization of its concentration to ensure specific and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the Tachykinin NK3 receptor (NK3R).[1][2] By binding to the NK3 receptor, it blocks the binding of the endogenous agonist, neurokinin B (NKB), thereby inhibiting the downstream signaling cascade. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively.[3][4]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the concentration of the agonist being used. Based on its known potency, a good starting point for most cell-based functional assays is to perform a dose-response curve ranging from 0.1 nM to 1 µM. For binding assays, concentrations around the Ki value (0.26 nM) are recommended.[1][2]
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is soluble in DMSO and ethanol up to 100 mM. For most in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks). When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line, typically less than 0.1-0.5%.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or weak antagonist effect observed | 1. This compound concentration is too low. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM). |
| 2. Agonist concentration is too high. | The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 value for optimal assay sensitivity.[3] | |
| 3. Low or no NK3 receptor expression in the cell line. | Confirm the expression of functional NK3 receptors in your chosen cell line using techniques such as RT-qPCR, Western blotting, or by testing a known NK3 receptor agonist. | |
| 4. Incorrect assay setup or reagents. | Verify the assay protocol, including incubation times, temperatures, and the correct preparation of all buffers and reagents. | |
| High background or non-specific effects | 1. This compound concentration is too high. | High concentrations of the antagonist may lead to off-target effects or non-specific binding. Lower the concentration range in your dose-response curve. |
| 2. Solvent toxicity. | The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at higher concentrations. Ensure the final solvent concentration in the assay is non-toxic to the cells by running a vehicle control. | |
| 3. Compound precipitation. | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. | Differences in cell passage number, confluency, or overall health can lead to variability. Standardize your cell culture and seeding procedures. |
| 2. Inconsistent agonist or antagonist preparation. | Prepare fresh dilutions of the agonist and antagonist for each experiment from a reliable stock solution to ensure consistent concentrations. | |
| 3. Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for critical measurements or ensure proper humidification during incubation. | |
| Observed cytotoxicity | 1. High concentration of this compound. | Determine the cytotoxic concentration of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH release assay). Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold. |
| 2. Contamination of reagents or cell culture. | Use sterile techniques for all solution preparations and cell culture work to prevent contamination. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
Table 1: Binding Affinity
| Receptor | Ligand | Cell Line | Ki (nM) | Reference |
| Human NK3 | Radioactive Neurokinin B | CHO | 0.26 | [1][2] |
| Human NK2 | CHO | 19.3 |
Table 2: Functional Antagonism
| Assay | Agonist | Cell Line | IC50 (nM) | Reference |
| Inositol Monophosphate Formation | Senktide (10 nM) | CHO (human NK3R) | 7.8 - 13 | [2] |
| Intracellular Calcium Mobilization | Senktide | CHO (human NK3R) | 10 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the NK3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NK3 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled NK3 receptor ligand (e.g., [³H]-SR142801 or [¹²⁵I]-MePhe⁷-NKB), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled NK3 receptor agonist).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]
Intracellular Calcium Mobilization Assay
This protocol outlines the steps for a functional assay to measure the antagonist activity of this compound.
-
Cell Seeding: Seed cells expressing the NK3 receptor into a 96-well, black, clear-bottom plate and incubate overnight.[3]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[6]
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for antagonist binding.[3]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add an NK3 receptor agonist (e.g., senktide) at its EC80 concentration to all wells and immediately begin recording the fluorescence intensity over time.[3]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[5]
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3.
-
Cell Seeding: Seed cells expressing the NK3 receptor into a suitable microplate.
-
Antagonist Addition: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Add an NK3 receptor agonist (e.g., senktide) at its EC80 concentration to all wells except the negative control. Incubate to allow for IP1 production.
-
Detection: Lyse the cells and add the detection reagents (e.g., from an HTRF-based IP-One assay kit) according to the manufacturer's protocol.[7]
-
Readout: Measure the signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced IP1 accumulation for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: NK3 Receptor Signaling Pathway and Inhibition by SSR 146977 HCl.
Caption: General Experimental Workflow for In Vitro Antagonist Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Effects of SSR 146977 Hydrochloride in Animal Studies
Disclaimer: Publicly available, detailed preclinical toxicology and safety pharmacology data specifically for SSR 146977 hydrochloride is limited. This guide is compiled based on the known mechanism of action of tachykinin NK3 receptor antagonists, data from related compounds, and general principles of preclinical animal studies. The information provided is intended for guidance and experimental planning purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the tachykinin NK3 receptor. It works by inhibiting the binding of neurokinin B (NKB) to NK3 receptors, thereby blocking the downstream signaling pathways. This mechanism is central to its potential therapeutic effects in psychiatric disorders and airway inflammation.
Q2: What are the potential physiological systems that could be affected by this compound in animal studies?
A2: Based on the distribution and function of NK3 receptors, researchers should consider monitoring the following systems for potential side effects:
-
Central Nervous System (CNS): NK3 receptors are involved in mood, anxiety, and locomotor activity.
-
Reproductive System: NK3 receptor antagonism can modulate the hypothalamic-pituitary-gonadal (HPG) axis, potentially altering reproductive hormone levels.
-
Respiratory System: While the therapeutic effects are targeted here, off-target or exaggerated pharmacological effects could occur.
Q3: Are there any known hepatotoxicity concerns with NK3 receptor antagonists?
A3: While some NK3 receptor antagonists have been associated with transient elevations in liver transaminases in clinical trials, this is not considered a class-wide effect and appears to be compound-specific. Nevertheless, monitoring liver enzymes (e.g., ALT, AST) is a standard and recommended practice in preclinical toxicology assessments.
Troubleshooting Guide for Potential Side Effects
This guide provides troubleshooting steps for potential adverse events that may be encountered during in vivo studies with this compound.
Issue 1: Central Nervous System (CNS) Effects
-
Observed Signs: Sedation, lethargy, changes in locomotor activity, or unexpected behavioral changes.
-
Potential Cause: Exaggerated pharmacology or off-target CNS effects.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed effects are dose-dependent. A dose reduction may mitigate the side effects while maintaining the desired therapeutic effect.
-
Pharmacokinetic (PK) Analysis: Correlate the timing of the observed effects with the peak plasma concentration (Cmax) of the compound.
-
Behavioral Assays: Utilize a battery of behavioral tests (e.g., open field test, rotarod test) to quantify the nature and extent of the CNS effects.
-
Concomitant Medication Review: Ensure that no other administered substances could be contributing to the observed CNS effects.
-
Issue 2: Reproductive System Effects
-
Observed Signs: Changes in estrous cycles in females, altered testicular size or weight in males, or changes in reproductive hormone levels.
-
Potential Cause: Modulation of the hypothalamic-pituitary-gonadal (HPG) axis due to NK3 receptor antagonism.
-
Troubleshooting Steps:
-
Hormone Panel Analysis: Collect serial blood samples to analyze key reproductive hormones. For males, measure luteinizing hormone (LH) and testosterone. For females, measure LH, follicle-stimulating hormone (FSH), estradiol, and progesterone.
-
Histopathology: Conduct a thorough histopathological examination of reproductive organs (testes, ovaries, uterus) at the end of the study to identify any morphological changes.
-
Dose and Duration: Evaluate if the effects are dependent on the dose and/or the duration of treatment. Consider including recovery groups to assess the reversibility of the effects.
-
Data Presentation
Table 1: Potential Side Effects of NK3 Receptor Antagonists and Monitoring Parameters
| Physiological System | Potential Side Effects | Monitoring Parameters |
| Central Nervous System | Sedation, lethargy, altered locomotor activity, behavioral changes. | Clinical observations, locomotor activity monitoring, specific behavioral assays (e.g., open field, rotarod). |
| Reproductive System | Altered reproductive hormone levels (LH, testosterone, estradiol), testicular changes. | Hormone analysis (blood sampling), organ weight analysis (testes, ovaries), histopathology of reproductive tissues. |
| Hepatic System | Potential for elevated liver enzymes (compound-specific). | Serum biochemistry (ALT, AST, ALP, bilirubin). |
Experimental Protocols
General Protocol for a Preclinical Toxicology Study
This protocol outlines a general framework. Specific details should be adapted based on the experimental goals and institutional guidelines (e.g., OECD, ICH).
-
Animal Model Selection: Choose a relevant species (e.g., rat, mouse, guinea pig) based on the research question and known pharmacology of NK3 receptors in that species.
-
Dose Formulation and Administration:
-
Prepare this compound in a suitable vehicle. Conduct stability and homogeneity tests of the formulation.
-
Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
-
Dose Selection:
-
Conduct a dose range-finding study to determine the maximum tolerated dose (MTD).
-
Select at least three dose levels (low, mid, high) and a vehicle control group for the main study.
-
-
In-Life Monitoring:
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, appearance, or physiological state.
-
Body Weight: Measure and record body weights prior to dosing and at least weekly throughout the study.
-
Food Consumption: Measure and record food consumption weekly.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, reproductive organs).
-
Histopathology: Preserve selected tissues in a suitable fixative for histopathological examination.
-
Mandatory Visualization
Caption: A generalized workflow for a preclinical toxicology study.
Caption: Simplified signaling pathway of the NK3 receptor and the antagonistic action of SSR 146977 HCl.
Caption: A logical flowchart for troubleshooting adverse events in animal studies.
SSR 146977 hydrochloride degradation and proper storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues with SSR 146977 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Recommendations for storing this compound can vary between suppliers. It is crucial to consult the Certificate of Analysis (CofA) provided with your specific batch.[1][2][3] General guidance suggests storing the solid compound at +4°C for long-term stability. Some suppliers may indicate that storage at room temperature is acceptable for short periods, particularly for shipping within certain regions.[1]
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in DMSO and ethanol. For example, you can prepare a 100 mM stock solution in either solvent. It is recommended to prepare fresh solutions for experiments. If storage of stock solutions is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for your specific experimental conditions.
Q3: What are the known degradation pathways for this compound?
A: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. As a complex organic molecule, it may be susceptible to hydrolysis, oxidation, and photolysis, particularly under harsh conditions (e.g., strong acids or bases, high temperatures, prolonged exposure to light).
Q4: I am seeing unexpected results in my experiments. Could my this compound have degraded?
A: Unexpected experimental outcomes, such as a loss of potency or the appearance of unknown peaks in analytical analyses (e.g., HPLC, LC-MS), could indicate degradation of the compound. To investigate this, you can perform a quality control check on your sample, such as measuring its purity by HPLC and comparing it to the specifications on the Certificate of Analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in assays | Compound degradation due to improper storage or handling. | 1. Review your storage conditions and ensure they align with the supplier's recommendations. 2. Prepare a fresh stock solution from the solid compound. 3. If the issue persists, consider purchasing a new batch of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Protect the compound and its solutions from light. 2. Avoid extreme pH conditions in your experimental buffers. 3. Ensure solvents used for stock solutions are of high purity and free of water or other contaminants. |
| Difficulty dissolving the compound | The compound may have degraded into less soluble forms, or the incorrect solvent is being used. | 1. Confirm the solubility of this compound in your chosen solvent. It is soluble in DMSO and ethanol. 2. Gentle warming and vortexing may aid dissolution. 3. If solubility issues persist with a fresh vial, contact the supplier's technical support. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Solid Compound Storage | Store at +4°C for long-term storage. Refer to the Certificate of Analysis for batch-specific recommendations. | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Lab Practice |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. | [4] |
| Light Exposure | Minimize exposure to direct light. Store in a light-protected container. | General Lab Practice |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 658.11 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
-
-
Procedure: a. Accurately weigh out a specific mass of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 6.58 mg. b. Transfer the weighed compound to a sterile vial. c. Add the calculated volume of DMSO to the vial. d. Vortex or sonicate briefly until the compound is fully dissolved. e. Aliquot the stock solution into single-use vials to minimize contamination and freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Decision workflow for proper storage of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Enhancing the Bioavailability of SSR 146977 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of SSR 146977 hydrochloride, a potent and selective neurokinin-3 (NK3) receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] Its therapeutic potential in areas such as psychiatric disorders and airway inflammation is significant. However, this compound is a lipophilic compound with poor aqueous solubility, which is a common challenge for many new chemical entities and can lead to low and variable oral bioavailability.[2][3][4] This poor bioavailability can hinder preclinical and clinical development by causing inconsistent drug exposure and potentially limiting therapeutic efficacy.
Q2: What are the primary reasons for the poor bioavailability of this compound?
A2: The primary reason for the poor bioavailability of lipophilic compounds like this compound is their low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state. Factors contributing to this issue include the compound's high lipophilicity (high log P value) and potentially a high crystalline lattice energy, which makes it difficult for the molecule to dissolve in the aqueous environment of the gut.
Q3: What are the main formulation strategies to improve the bioavailability of poorly water-soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate its absorption.[6]
II. Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during the formulation development of this compound.
Troubleshooting Issue 1: Low and Variable In Vivo Exposure
Symptom: Inconsistent and low plasma concentrations of this compound are observed in preclinical animal studies despite administering a sufficient dose.
Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract.
Suggested Solutions:
-
Particle Size Reduction (Nanosuspension):
-
Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]
-
Action: Prepare a nanosuspension of this compound. This can be achieved through techniques like wet media milling or high-pressure homogenization.[7][8]
-
-
Amorphous Solid Dispersion:
-
Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate. Dispersing the amorphous drug in a polymer matrix prevents recrystallization.
-
Action: Prepare a solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC-AS) using techniques like hot-melt extrusion or spray drying.[9]
-
-
Lipid-Based Formulation (SEDDS):
-
Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[10][11][12] This pre-dissolved state of the drug can bypass the dissolution step and enhance absorption.[13]
-
Action: Develop a SEDDS formulation by screening for suitable oils, surfactants, and co-solvents that can effectively solubilize this compound.
-
Illustrative Data for Troubleshooting Issue 1:
The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Aqueous Suspension) | 10 | 50 ± 15 | 4.0 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 10 | 250 ± 50 | 1.5 | 1250 ± 200 | 500 |
| Solid Dispersion (1:4 Drug:Polymer) | 10 | 400 ± 70 | 1.0 | 2000 ± 350 | 800 |
| SEDDS | 10 | 600 ± 100 | 0.5 | 3000 ± 500 | 1200 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting Issue 2: Physical Instability of the Formulation
Symptom: The formulated product (e.g., nanosuspension or solid dispersion) shows signs of physical instability over time, such as particle aggregation, crystal growth, or phase separation.
Possible Cause:
-
For nanosuspensions: Insufficient stabilization leading to particle agglomeration (Ostwald ripening).
-
For solid dispersions: Recrystallization of the amorphous drug to its more stable, less soluble crystalline form.
Suggested Solutions:
-
Nanosuspension Stabilization:
-
Rationale: The use of appropriate stabilizers (surfactants and/or polymers) is crucial to prevent the aggregation of nanoparticles by providing steric or electrostatic barriers.
-
Action: Optimize the type and concentration of stabilizers. A combination of a non-ionic surfactant (e.g., Tween 80, Poloxamer 188) and a polymeric stabilizer (e.g., HPMC, PVP) is often effective.[7]
-
-
Solid Dispersion Stabilization:
-
Rationale: The choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state. The polymer should have a high glass transition temperature (Tg) and exhibit strong interactions (e.g., hydrogen bonding) with the drug molecule.
-
Action:
-
Screen different polymers to find one that is miscible with this compound.
-
Increase the polymer concentration to ensure the drug molecules are adequately separated and stabilized within the matrix.
-
Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility.
-
-
Illustrative Data for Troubleshooting Issue 2:
The following table provides a hypothetical comparison of the physical stability of different formulations of this compound.
| Formulation | Initial Particle Size / State | Storage Condition | Particle Size / State after 3 months |
| Nanosuspension (0.5% Tween 80) | 250 nm | 25°C / 60% RH | 800 nm (aggregated) |
| Nanosuspension (0.5% Tween 80 + 1% HPMC) | 250 nm | 25°C / 60% RH | 260 nm (stable) |
| Solid Dispersion (1:2 Drug:PVP K30) | Amorphous | 40°C / 75% RH | Crystalline peaks observed by XRPD |
| Solid Dispersion (1:4 Drug:Soluplus®) | Amorphous | 40°C / 75% RH | Amorphous (stable) |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
III. Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Stabilizer Solution: Prepare a sterile aqueous solution containing a suitable stabilizer or combination of stabilizers (e.g., 0.5% w/v Tween 80 and 1% w/v HPMC).
-
Pre-suspension: Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension using a high-shear homogenizer.
-
Milling: Transfer the pre-suspension to a media mill charged with milling beads (e.g., yttrium-stabilized zirconium oxide beads).
-
Milling Parameters: Mill the suspension at a specific speed and for a defined duration. The optimal parameters will need to be determined experimentally.
-
Particle Size Analysis: Monitor the particle size reduction during milling using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
-
Miscibility Assessment: Before extrusion, assess the miscibility of this compound with various polymers using techniques like Differential Scanning Calorimetry (DSC).
-
Blending: Prepare a physical mixture of this compound and the selected polymer at the desired ratio (e.g., 1:4 w/w).
-
Extrusion:
-
Feed the physical mixture into a hot-melt extruder.[14]
-
Set the processing temperature of the extruder barrel zones based on the thermal properties of the drug and polymer. The temperature should be high enough to ensure the drug dissolves in the molten polymer but below the degradation temperature of the drug.[9][15]
-
The screw speed and feed rate should be optimized to ensure proper mixing and residence time.[15]
-
-
Cooling and Milling: Collect the extrudate and allow it to cool and solidify. Mill the extrudate into a powder of uniform particle size.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature using DSC and X-ray powder diffraction (XRPD).
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-solvent.
-
Construct ternary phase diagrams to identify the self-emulsifying regions for different ratios of the selected excipients.
-
-
Formulation Preparation:
-
Prepare several formulations by mixing the oil, surfactant, and co-solvent in the ratios identified from the phase diagrams.
-
Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is obtained.[10]
-
-
Characterization of the SEDDS Pre-concentrate:
-
Visually inspect the pre-concentrate for clarity and homogeneity.
-
-
Evaluation of Self-Emulsification:
-
Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Observe the formation of the emulsion and assess its appearance (e.g., clear, bluish-white).
-
Measure the droplet size, PDI, and zeta potential of the resulting emulsion using a DLS instrument.
-
IV. Visualizations
Signaling Pathway
Caption: NK3 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Bioavailability Enhancement.
Logical Relationship
Caption: Troubleshooting Logic for Poor Bioavailability.
References
- 1. Development of novel NK3 receptor antagonists with reduced environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Self-emulsifying Drug Delivery System for Nanoformulations - Nanomedicine - CD Formulation [formulationbio.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy [mdpi.com]
How to prevent precipitation of SSR 146977 hydrochloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SSR 146977 hydrochloride in buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin B (NKB), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to various downstream cellular responses. This compound competitively binds to the NK3 receptor, blocking the binding of NKB and thereby inhibiting this signaling cascade.
Q2: What are the known solubility properties of this compound?
Q3: Why does this compound precipitate in my aqueous buffer?
Precipitation of this compound in aqueous buffers can occur for several reasons:
-
Poor Aqueous Solubility: The intrinsic solubility of the free base form of SSR 146977 in aqueous solutions is likely low.
-
pH Effects: As a hydrochloride salt, its solubility is generally higher at acidic pH where the molecule is protonated and more polar. In neutral or alkaline buffers, it may convert to its less soluble free base form, leading to precipitation.
-
High Concentration: The final concentration of the compound in the buffer may exceed its solubility limit.
-
Buffer Composition: Certain buffer components can interact with the compound and reduce its solubility.
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic molecules.
Troubleshooting Guide: Preventing Precipitation
If you are encountering precipitation of this compound in your experiments, consider the following troubleshooting steps.
Initial Solution Preparation
The first and most critical step is the preparation of a high-concentration stock solution in an appropriate organic solvent.
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile, high-quality microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved. Ensure no particulates are visible.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solution Preparation in Aqueous Buffers
When preparing your final working solution in an aqueous buffer, the goal is to dilute the organic stock solution in a way that avoids precipitation.
Experimental Protocol: Preparation of Working Solutions
-
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Aqueous buffer of choice (e.g., PBS, HEPES, TRIS)
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5% v/v) to avoid solvent effects on your biological system.
-
While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to adjust your protocol using the strategies below.
-
Strategies to Prevent Precipitation
If you continue to experience precipitation, consider the following strategies, which can be tested in a systematic manner.
1. pH Adjustment:
-
Rationale: As a hydrochloride salt, SSR 146977 is expected to be more soluble at a lower pH.
-
Action: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). You can prepare a series of buffers with varying pH values to empirically determine the optimal pH for solubility at your desired concentration.
2. Use of Co-solvents:
-
Rationale: Adding a small percentage of an organic co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Action: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent such as ethanol or polyethylene glycol (PEG). It is important to test the tolerance of your experimental system to these co-solvents.
3. Employing Surfactants:
-
Rationale: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Action: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your buffer. Ensure the chosen surfactant is compatible with your experimental setup.
4. Temperature Control:
-
Rationale: While less common for initial dissolution, temperature can influence solubility. For some compounds, warming the solution can help, while for others, cooling can stabilize a supersaturated solution.[2]
-
Action: Gently warm the buffer (e.g., to 37°C) before adding the stock solution. However, be cautious as prolonged heating can degrade the compound.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 |
| Ethanol | 100 |
Mandatory Visualizations
Signaling Pathway
Caption: NK3 Receptor Signaling Pathway and Inhibition by SSR 146977.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound Precipitation.
Logical Relationships
Caption: Factors Influencing this compound Solubility in Buffers.
References
Identifying and mitigating artifacts in SSR 146977 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of the endogenous agonist, neurokinin B (NKB), to the NK3 receptor.[2][3] This blockade prevents the activation of the receptor and its downstream signaling pathways.
Q2: What are the key in vitro and in vivo applications of this compound?
In vitro, SSR 146977 is used to study the NK3 receptor signaling cascade, often in cell lines expressing the human NK3 receptor. Key applications include radioligand binding assays, inositol monophosphate (IP) accumulation assays, and intracellular calcium mobilization assays.[3][4] In vivo, it is utilized in animal models to investigate the physiological roles of the NK3 receptor in various systems, including the central nervous system and the respiratory system.[3] Studies have explored its effects on conditions like psychiatric disorders and airway inflammation.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol.[4] For short-term storage, it is recommended to keep it at 0 - 4°C. For long-term storage, it should be stored at -20°C in a dry, dark environment.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Functional Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Agonist Concentration: The IC50 value of a competitive antagonist is dependent on the concentration of the agonist used. | Ensure a consistent and accurately prepared concentration of the NK3 receptor agonist (e.g., senktide or neurokinin B) is used across all experiments. An agonist concentration at or near its EC80 is typically recommended. |
| Cell Passage Number and Health: Changes in cell characteristics with increasing passage number can affect receptor expression and signaling. | Use cells within a defined and low passage number range for all experiments. Regularly monitor cell health and morphology. |
| Inconsistent Incubation Times: The time allowed for antagonist pre-incubation and agonist stimulation can impact the measured inhibitory effect. | Standardize all incubation times. For a competitive antagonist, ensure pre-incubation with SSR 146977 is sufficient to reach binding equilibrium before adding the agonist. |
Issue 2: Low Potency or Lack of Inhibition Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation: Improper storage or handling can lead to the degradation of SSR 146977. | Prepare fresh stock solutions of this compound. Ensure proper storage of both stock solutions and the solid compound as per the manufacturer's recommendations. |
| Species-Specific Differences in Receptor Affinity: The affinity of non-peptide antagonists can vary significantly between species.[6][7] | Verify the species of the NK3 receptor being used in the assay. SSR 146977 has been shown to be more potent in guinea pig tissues compared to rat tissues.[7] |
| Incorrect Assay Conditions: Suboptimal buffer composition, pH, or temperature can affect ligand binding and cellular responses. | Optimize assay buffer conditions. Ensure the pH and temperature are maintained at physiological levels (e.g., pH 7.4, 37°C) for cell-based assays. |
Issue 3: High Background Signal in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding of Radioligand: The radiolabeled ligand may bind to components other than the NK3 receptor. | Increase the number of wash steps with ice-cold wash buffer after incubation. Include a step to pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI). |
| Insufficient Blocking of Non-Specific Binding Sites: The concentration of the unlabeled ligand used to define non-specific binding may be too low. | Use a high concentration of a known, unlabeled NK3 receptor ligand (e.g., unlabeled senktide or SSR 146977 itself) to fully saturate the receptors and accurately determine non-specific binding. |
| Radioligand Degradation: The radioligand may have degraded over time, leading to increased non-specific interactions. | Use a fresh batch of radioligand and store it appropriately to minimize degradation. |
Data Summary
In Vitro Activity of SSR 146977
| Parameter | Species/Cell Line | Value | Reference |
| Ki (NK3 Receptor Binding) | Human (CHO cells) | 0.26 nM | [3][4] |
| Ki (NK2 Receptor Binding) | Human (CHO cells) | 19.3 nM | [4] |
| IC50 (Inositol Monophosphate Formation) | Human (CHO cells) | 7.8 - 13 nM | [3] |
| IC50 (Intracellular Calcium Mobilization) | Human (CHO cells) | 10 nM | [3][4] |
| pA2 (Contraction of Guinea Pig Ileum) | Guinea Pig | 9.07 | [3] |
In Vivo Activity of SSR 146977
| Effect | Animal Model | Dose | Reference |
| Inhibition of Turning Behavior (ID50) | Gerbil | 0.2 mg/kg (i.p.), 0.4 mg/kg (p.o.) | [3] |
| Prevention of Decreased Locomotor Activity | Gerbil | 10 and 30 mg/kg (i.p.) | [3] |
| Antagonism of Senktide-Induced Acetylcholine Release | Guinea Pig | 0.3 and 1 mg/kg (i.p.) | [3] |
| Inhibition of Bronchial Hyperresponsiveness | Guinea Pig | 0.1 - 1 mg/kg (i.p.) | [3] |
| Inhibition of Cough | Guinea Pig | 0.03 - 1 mg/kg (i.p.) | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Homogenize tissues or cells expressing the NK3 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Neurokinin B), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of an unlabeled NK3 agonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of SSR 146977 to determine the Ki value.
Inositol Monophosphate (IP) Accumulation Assay
-
Cell Seeding: Plate cells expressing the NK3 receptor in a 96-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Agonist Stimulation: Add a fixed concentration of an NK3 receptor agonist (e.g., senktide) to stimulate the Gq signaling pathway.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated inositol monophosphate (IP1), a stable metabolite of IP3, using a commercially available HTRF or ELISA kit.[8]
-
Data Analysis: Plot the IP1 levels against the log concentration of SSR 146977 to determine the IC50 value.
Intracellular Calcium Mobilization Assay
-
Cell Seeding: Plate cells expressing the NK3 receptor in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Assay Performance: Use a fluorescence plate reader with an integrated liquid handler.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate.
-
Add a fixed concentration of an NK3 receptor agonist (e.g., senktide).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the peak fluorescence response after agonist addition and plot it against the log concentration of SSR 146977 to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. The species selectivity of chemically distinct tachykinin nonpeptide antagonists is dependent on common divergent residues of the rat and human neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency and selectivity of the tachykinin NK3 receptor antagonist SR 142801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring selective NK3 receptor antagonism with SSR 146977 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that the effects I am observing are due to selective NK3 receptor antagonism?
A1: Ensuring selectivity is crucial. This compound demonstrates high selectivity for the NK3 receptor. To experimentally confirm this in your model, consider the following:
-
Use of a selective NK3 agonist: Co-administration of a selective NK3 receptor agonist, such as senktide, should elicit a biological response that is specifically blocked by this compound.
-
Counter-screening with other neurokinin receptor agonists: Demonstrate that this compound does not significantly antagonize the effects of NK1 or NK2 receptor agonists at the concentrations effective against the NK3 agonist.
-
Control experiments in NK3 receptor knockout models: If available, using tissues or animals lacking the NK3 receptor will confirm that the observed effects of this compound are indeed NK3 receptor-dependent.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, the formulation will depend on the route of administration and the specific experimental requirements. It is crucial to first prepare a stock solution in a suitable organic solvent like DMSO and then make further dilutions in an aqueous vehicle appropriate for your animal model, ensuring the final concentration of the organic solvent is minimal and well-tolerated.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at +4°C for short-term use and protected from light. For long-term storage, it is advisable to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: this compound is characterized as a highly selective NK3 receptor antagonist.[1] While it shows significantly lower affinity for NK2 receptors, it is always good practice in drug research to consider potential off-target effects.[1] A comprehensive counterscreen against a panel of other receptors and enzymes is recommended for novel applications or unexpected results.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Species | Cell Line/Tissue | Value | Reference |
| Binding Affinity (Ki) | NK3 | Human | CHO Cells | 0.26 nM | [1] |
| NK2 | Human | CHO Cells | 19.3 nM | [1] | |
| NK1 | - | - | Data not available | ||
| Functional Activity (IC50) | NK3 | - | - | 10 nM (Inhibition of senktide-induced inositol monophosphate formation and intracellular calcium mobilization) | [1] |
Mandatory Visualizations
Caption: NK3 Receptor Signaling Pathway and Site of Action for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Radioligand Binding Assay for NK3 Receptor
This protocol is designed to determine the binding affinity of this compound for the NK3 receptor using a competitive binding assay with a radiolabeled NK3 receptor agonist.
Materials:
-
Membrane preparations from cells expressing the human NK3 receptor (e.g., CHO-hNK3 cells).
-
Radiolabeled NK3 receptor agonist (e.g., [³H]-Senktide or [¹²⁵I]-Neurokinin B).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of an unlabeled NK3 agonist (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of the radiolabeled NK3 agonist at a concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of this compound to inhibit NK3 receptor-mediated Gq protein signaling.
Materials:
-
Cells expressing the human NK3 receptor (e.g., CHO-hNK3 cells).
-
This compound.
-
A selective NK3 receptor agonist (e.g., senktide).
-
IP1 assay kit (e.g., HTRF-based kit).
-
Cell culture medium.
-
Assay buffer provided with the kit.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the NK3 receptor-expressing cells into a 384-well white microplate and culture overnight.
-
Compound Addition: Remove the culture medium and add varying concentrations of this compound prepared in the assay buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the NK3 receptor agonist (e.g., senktide) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents from the kit to all wells to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium induced by NK3 receptor activation.
Materials:
-
Cells expressing the human NK3 receptor (e.g., HEK293-hNK3 or CHO-hNK3 cells).
-
This compound.
-
A selective NK3 receptor agonist (e.g., senktide).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed the NK3 receptor-expressing cells into the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound and incubate for a short period.
-
Agonist Stimulation and Measurement: Add the NK3 receptor agonist (e.g., senktide) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to calculate the IC50.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity of this compound | 1. Compound degradation: Improper storage or handling. 2. Incorrect concentration: Calculation or dilution error. 3. Low agonist concentration: Agonist is not sufficiently stimulating the receptor. 4. Cellular issue: Low receptor expression or poor cell health. | 1. Verify compound integrity: Use a fresh stock of the compound. Confirm purity via HPLC if necessary. 2. Recalculate and prepare fresh dilutions: Ensure accurate weighing and serial dilutions. 3. Optimize agonist concentration: Perform an agonist dose-response curve to determine the EC50 and use an appropriate concentration (e.g., EC80) for the antagonist assay. 4. Check cell line: Confirm receptor expression (e.g., via Western blot or qPCR). Ensure cells are healthy and within a suitable passage number. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent liquid handling. 2. Uneven cell seeding: Inconsistent cell number across the plate. 3. Edge effects: Evaporation or temperature gradients in the outer wells of the plate. 4. Incomplete mixing: Reagents not uniformly distributed in the wells. | 1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer/media. Ensure proper humidification during incubation. 4. Gently mix the plate: After adding reagents, gently tap or use an orbital shaker to ensure mixing. |
| Apparent off-target effects | 1. High concentration of this compound: At very high concentrations, the compound may interact with other receptors. 2. Non-specific binding: In binding assays, the compound may bind to the filter or other components. | 1. Perform a full dose-response curve: Determine the potency (IC50) and use concentrations around this value. 2. Include appropriate controls: Use a structurally unrelated NK3 antagonist to confirm the effect is receptor-mediated. For binding assays, ensure adequate washing and pre-treatment of filters. |
| In vivo experiment shows no effect | 1. Poor bioavailability or rapid metabolism: The compound may not be reaching the target tissue at a sufficient concentration. 2. Incorrect dosage or route of administration: The administered dose may be too low or the route inappropriate for the target. | 1. Review pharmacokinetic data: If available, consult data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing strategy. 2. Perform a dose-finding study: Test a range of doses to determine the effective dose in your model. Consider different routes of administration (e.g., intraperitoneal vs. oral). |
References
Validation & Comparative
A Preclinical Showdown: SSR 146977 Hydrochloride vs. Osanetant in Schizophrenia Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two neurokinin-3 (NK3) receptor antagonists, SSR 146977 hydrochloride and osanetant, based on available preclinical data in models relevant to schizophrenia.
Both this compound and osanetant have been investigated as potential novel treatments for schizophrenia, moving beyond the classical dopamine D2 receptor antagonism. Their mechanism of action centers on the tachykinin system, specifically by blocking the NK3 receptor, which is implicated in the modulation of key neurotransmitter pathways dysregulated in schizophrenia. While both compounds showed early promise, their development trajectories have diverged. This guide synthesizes the publicly available preclinical data to offer a comparative perspective on their pharmacological profiles and efficacy in animal models.
Mechanism of Action: Targeting the Neurokinin-3 Receptor
This compound and osanetant are selective, non-peptide antagonists of the tachykinin NK3 receptor. The proposed therapeutic rationale for NK3 receptor antagonism in schizophrenia stems from the receptor's role in modulating dopaminergic and other neurotransmitter systems implicated in the pathophysiology of the disorder. Blockade of NK3 receptors is thought to indirectly normalize dopamine hyperactivity in the mesolimbic pathway, a key feature associated with the positive symptoms of schizophrenia, without the direct D2 receptor blockade that can lead to extrapyramidal side effects.
Figure 1: Simplified signaling pathway of NK3 receptor antagonism.
Quantitative Data Comparison
Direct head-to-head preclinical studies comparing this compound and osanetant are scarce in the public domain. However, by compiling data from separate studies, a comparative overview can be assembled. It is crucial to note that variations in experimental protocols between studies can influence the results.
| Parameter | This compound | Osanetant | Reference |
| Binding Affinity (Ki) | 0.26 nM (human NK3 receptor) | Potent and selective for human and guinea pig NK3 receptors over rat NK3 receptors. Specific Ki values in schizophrenia-relevant preclinical models are not readily available in the cited literature. | [1][2] |
| In Vitro Potency (IC50) | 7.8-13 nM (inhibition of senktide-induced inositol monophosphate formation) 10 nM (inhibition of intracellular calcium mobilization) | Data not available in the reviewed literature. | [1] |
| In Vivo Efficacy (Behavioral Models) | Gerbils: - Inhibition of turning behavior (ID50 = 0.2 mg/kg i.p.; 0.4 mg/kg p.o.) - Prevention of decreased locomotor activity (10 and 30 mg/kg i.p.) | Gerbils: - Anxiolytic- and antidepressant-like effects observed. Specific dose-response data in schizophrenia models is limited in the available literature. | [1] |
| Neurochemical Effects | Guinea Pigs: - Antagonized senktide-induced acetylcholine release in the hippocampus (0.3 and 1 mg/kg i.p.) - Antagonized senktide-induced norepinephrine release in the prefrontal cortex (0.3 mg/kg i.p.) - Prevented haloperidol-induced increase in active dopamine A10 neurons (1 and 3 mg/kg i.p.) | Mentioned to modulate dopaminergic neurotransmission, but specific preclinical data on neurotransmitter release in schizophrenia models is not detailed in the provided search results. | [1] |
| Electrophysiological Effects | Guinea Pigs: - Blocked senktide-induced firing rate increase of noradrenergic neurons in the locus coeruleus (50 nM) and dopaminergic neurons in the substantia nigra (100 nM) | Data not available in the reviewed literature. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to evaluate compounds like this compound and osanetant in schizophrenia models.
In Vitro Receptor Binding and Functional Assays
Figure 2: Generalized workflow for in vitro characterization.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of the compounds for the NK3 receptor, competitive binding assays are performed. This typically involves using a radiolabeled ligand that specifically binds to the NK3 receptor (e.g., [³H]neurokinin B). The ability of increasing concentrations of the test compound (SSR 146977 or osanetant) to displace the radioligand from the receptor is measured. The experiments are usually conducted on cell membranes from cell lines engineered to express the human NK3 receptor (e.g., Chinese Hamster Ovary cells).[1]
-
Functional Assays: To assess the functional antagonism of the compounds, various cellular assays are employed. These assays measure the downstream signaling events that occur upon NK3 receptor activation by an agonist (e.g., senktide). The ability of the antagonist to inhibit these signaling events is quantified. Common functional assays include:
-
Inositol Monophosphate (IP) Formation: Measures the accumulation of inositol monophosphate, a second messenger produced upon Gq-protein coupled receptor activation.[1]
-
Intracellular Calcium Mobilization: Measures the transient increase in intracellular calcium concentration that follows NK3 receptor activation.[1]
-
In Vivo Behavioral Models of Schizophrenia
Animal models are essential for evaluating the potential therapeutic efficacy of drug candidates. Models relevant to schizophrenia often aim to replicate certain behavioral phenotypes associated with the disorder, such as hyperactivity (a model for positive symptoms) and social withdrawal (a model for negative symptoms).
Figure 3: Generalized workflow for in vivo behavioral studies.
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic potential. A psychostimulant, such as amphetamine or the dopamine agonist apomorphine, is administered to rodents to induce a state of hyperlocomotion, which is considered a proxy for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is measured.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (the prepulse) is presented shortly before a strong, startle-inducing stimulus. In healthy subjects, the prepulse inhibits the startle response. In schizophrenia models, this inhibition is disrupted. The ability of a test compound to restore normal PPI is assessed.
-
Social Interaction Test: This model evaluates the negative symptoms of schizophrenia, such as social withdrawal. The time an animal spends interacting with a novel conspecific is measured. A reduction in social interaction time is indicative of a schizophrenia-like phenotype, and the ability of a drug to increase this time suggests potential efficacy against negative symptoms.
Neurochemical and Electrophysiological Studies
These studies aim to elucidate the effects of the compounds on neurotransmitter systems and neuronal activity.
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Probes are implanted in brain areas of interest (e.g., prefrontal cortex, nucleus accumbens), and the dialysate is collected and analyzed (e.g., by HPLC) to determine the concentrations of neurotransmitters like dopamine, norepinephrine, and acetylcholine. This method can be used to assess how SSR 146977 or osanetant modulate the release of these neurotransmitters, both at baseline and in response to a challenge.[1]
-
In Vivo Electrophysiology: This technique involves recording the electrical activity of individual neurons or populations of neurons in the brain of an anesthetized or freely moving animal. It can be used to determine how a drug affects the firing rate and pattern of neurons in specific brain circuits, such as the dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra.[1]
Summary and Conclusion
Both this compound and osanetant represent a rational drug design approach targeting the NK3 receptor for the treatment of schizophrenia. The available preclinical data for this compound demonstrates its high potency and selectivity for the NK3 receptor, with demonstrated efficacy in blocking agonist-induced cellular responses and in vivo effects in animal models that suggest antipsychotic potential.
For researchers in the field, the data on SSR 146977 provides a solid foundation for understanding the preclinical profile of a potent NK3 antagonist. The story of osanetant, on the other hand, highlights the challenges of translating preclinical findings and early clinical signals into successful late-stage clinical development. Further research and publication of detailed preclinical data for a wider range of NK3 antagonists would be invaluable for a more complete understanding of the therapeutic potential of this target in schizophrenia and other CNS disorders.
References
A Comparative Guide to the Efficacy of NK3 Receptor Antagonists: SSR 146977 Hydrochloride and Talnetant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent non-peptide, selective neurokinin-3 (NK3) receptor antagonists: SSR 146977 hydrochloride and talnetant. The information presented herein is intended to assist researchers in evaluating these compounds for preclinical and potential clinical studies in neuropsychiatric and other disorders.
Introduction
Both this compound and talnetant are potent and selective antagonists of the tachykinin NK3 receptor.[1][2] The NK3 receptor, predominantly expressed in the central nervous system, plays a crucial role in regulating neurotransmitter systems implicated in various neurological and psychiatric conditions, including schizophrenia and anxiety. By blocking the action of the endogenous ligand, neurokinin B (NKB), at the NK3 receptor, these antagonists modulate downstream signaling pathways, offering a promising therapeutic avenue.
Mechanism of Action
This compound and talnetant exert their pharmacological effects by competitively binding to the NK3 receptor, thereby preventing its activation by NKB.[1][2][3] This blockade inhibits the Gq/11 protein-coupled signaling cascade, which would otherwise lead to the activation of phospholipase C (PLC), subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium levels.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and talnetant, facilitating a direct comparison of their in vitro binding affinities, selectivity, and in vivo efficacy in relevant preclinical models.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Radioligand | Cell Line | Ki (nM) | Selectivity vs. NK1 | Selectivity vs. NK2 | Reference |
| This compound | Human NK3 | [125I][MePhe7]NKB | CHO | 0.26 | >1000-fold | >74-fold | [1][4] |
| Talnetant | Human NK3 | [125I][MePhe7]NKB | CHO | 1.4 | >100-fold | >100-fold | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |
| This compound | Senktide-induced turning behavior | Gerbil | Inhibition of turning | i.p. | ID50 = 0.2 mg/kg | [5] |
| Haloperidol-induced increase in active A10 dopamine neurons | Guinea Pig | Prevention of increase | i.p. | 1 and 3 mg/kg | [5] | |
| Talnetant | Senktide-induced "wet dog shakes" | Guinea Pig | Attenuation of behavior | i.p. | 1-100 mg/kg | [2] |
| Haloperidol-induced increase in nucleus accumbens dopamine | Guinea Pig | Attenuation of increase | i.p. | 30 mg/kg | [2] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| This compound | Rat | p.o. | - | - | - | Data not readily available in a comparative context. |
| Talnetant | Rat | p.o. | ~4 | ~400 (at 8 mg/kg) | 46 | [6] |
| Dog | p.o. | ~4 | - | Low | [7] | |
| Human | p.o. | - | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for NK3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the NK3 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Radioligand: [125I][MePhe7]neurokinin B (NKB).
-
Test compounds (this compound or talnetant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic-like effects of the test compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9][10][11][12]
Procedure:
-
Administer the test compound (e.g., this compound or talnetant) or vehicle to the animals (mice or rats) at a specified time before the test.[13]
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Prepulse Inhibition (PPI) of Acoustic Startle Response
Objective: To evaluate the sensorimotor gating function, which is often impaired in schizophrenia, and the effect of the test compound.
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[14][15][16][17][18]
Procedure:
-
Administer the test compound or vehicle to the animals (rats or mice).
-
Place the animal in the startle chamber and allow for an acclimation period with background white noise.
-
Present a series of trials consisting of:
-
A startling stimulus (pulse) alone (e.g., 120 dB).
-
A non-startling prestimulus (prepulse) (e.g., 75-90 dB) followed by the pulse.
-
No stimulus (background noise only).
-
-
Measure the amplitude of the startle response in each trial.
-
Calculate the percentage of prepulse inhibition (%PPI) as: [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone) x 100.
-
An improvement in %PPI in a disease model is indicative of a potential antipsychotic-like effect.
Mandatory Visualization
Neurokinin 3 Receptor Signaling Pathway
Caption: NK3 receptor signaling pathway and points of antagonism.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and talnetant are highly potent and selective NK3 receptor antagonists. The available data suggest that both compounds effectively engage the central NK3 receptors and demonstrate efficacy in preclinical models relevant to neuropsychiatric disorders. This compound exhibits a higher in vitro binding affinity for the human NK3 receptor compared to talnetant. However, a direct comparison of their in vivo potency is challenging due to the lack of head-to-head studies under identical experimental conditions. The choice between these two compounds for future research may depend on specific experimental goals, desired pharmacokinetic profiles, and the animal species being used. Further comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the NK(3) receptor antagonist, talnetant, on rectal sensory function and compliance in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Naloxone-induced changes in tachykinin NK3 receptor modulation of experimental anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ja.brc.riken.jp [ja.brc.riken.jp]
- 15. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. mmpc.org [mmpc.org]
- 17. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-pulse Inhibition [augusta.edu]
Validating the Therapeutic Potential of Neurokinin-3 Receptor Antagonists in Central Nervous System Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 (NK3) receptor system has emerged as a promising target for the treatment of various Central Nervous System (CNS) disorders, including schizophrenia, depression, and anxiety. Antagonism of the NK3 receptor offers a novel mechanistic approach compared to traditional therapies. This guide provides an objective comparison of the performance of several NK3 receptor antagonists, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.
Mechanism of Action of NK3 Receptor Antagonists in the CNS
The NK3 receptor, predominantly expressed in the CNS, is the primary receptor for the neuropeptide neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the modulation of several neurotransmitter systems, including dopamine and serotonin. In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms.[1] NK3 receptor antagonists are thought to exert their antipsychotic effects by reducing dopamine release in this pathway.[1][2] In other CNS disorders like depression and anxiety, modulation of neuronal circuits by NK3 receptor antagonists is believed to contribute to their therapeutic effects.[3][4]
Below is a diagram illustrating the generalized signaling pathway of the NK3 receptor and the mechanism of action for NK3 receptor antagonists.
References
- 1. The neurokinin-3 (NK3) and the neurokinin-1 (NK1) receptors are differentially targeted to mesocortical and mesololimbic projection neurons, and to neuronal nuclei in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Selective blockade of NK2 or NK3 receptors produces anxiolytic- and antidepressant-like effects in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
SSR146977 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of SSR146977 hydrochloride across the three main tachykinin receptors: NK1, NK2, and NK3. The data presented herein is supported by experimental evidence to aid researchers in evaluating the selectivity of this compound for their studies.
Summary of Cross-Reactivity Data
SSR146977 hydrochloride is a potent and highly selective non-peptide antagonist for the tachykinin NK3 receptor.[1][2][3] Experimental data demonstrates significantly lower affinity for the NK2 receptor and negligible affinity for the NK1 receptor, highlighting its utility as a specific pharmacological tool for investigating NK3 receptor-mediated processes.
Binding Affinity
The selectivity of SSR146977 hydrochloride is evident from its differential binding affinities to the human tachykinin receptors expressed in Chinese Hamster Ovary (CHO) cells. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor | Radioligand | Test Compound | Ki (nM) | Selectivity Ratio (vs. NK3) |
| NK3 | [³H]Neurokinin B | SSR146977 | 0.26[1][2][3] | 1 |
| NK2 | [¹²⁵I]Neurokinin A | SSR146977 | 19.3 | ~74-fold |
| NK1 | [³H]Substance P | SSR146977 | > 1000 | > ~3846-fold |
Note: The Ki value for the NK1 receptor is reported as significantly lower than for NK2 and NK3, though a precise value is not consistently available in the literature. The value "> 1000 nM" is a conservative estimate based on qualitative descriptions of its low affinity.
Functional Antagonism
The antagonistic activity of SSR146977 hydrochloride was further evaluated in functional assays that measure the inhibition of agonist-induced intracellular signaling. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response.
| Receptor | Agonist | Functional Readout | IC50 (nM) |
| NK3 | Senktide | Inositol Monophosphate Formation | 7.8 - 13[1] |
| NK3 | Senktide | Intracellular Calcium Mobilization | 10[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SSR146977 hydrochloride for the NK1, NK2, and NK3 tachykinin receptors.
Methodology:
-
Membrane Preparation: CHO cells stably expressing the human NK1, NK2, or NK3 receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.
-
Binding Reaction: The membrane preparations are incubated in a reaction buffer containing a specific radioligand for each receptor ([³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, and [³H]Neurokinin B for NK3) and varying concentrations of the unlabeled test compound (SSR146977 hydrochloride).
-
Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of SSR146977 hydrochloride at the NK3 receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human NK3 receptor are seeded into 96-well microplates and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period, allowing the dye to enter the cells.
-
Compound Incubation: The cells are then incubated with varying concentrations of SSR146977 hydrochloride.
-
Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a known NK3 receptor agonist, such as senktide.
-
Signal Detection: The changes in intracellular calcium concentration are measured in real-time by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The ability of SSR146977 hydrochloride to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
Tachykinin Receptor Signaling Pathway
All three tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by their respective endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they initiate a canonical signaling cascade involving phospholipase C (PLC).
References
A Comparative Review of Non-Peptide NK3 Receptor Antagonists: A New Frontier in Neurological and Menopausal Therapies
A new class of non-peptide neurokinin-3 (NK3) receptor antagonists is charting a new course in the treatment of both menopausal vasomotor symptoms (VMS) and schizophrenia. These highly selective molecules offer a non-hormonal approach for alleviating hot flashes and night sweats, and a novel mechanism for managing psychosis. This comparative guide provides a detailed overview of the leading non-peptide NK3 receptor antagonists, presenting key experimental data, outlining methodologies, and illustrating the underlying biological pathways.
This review focuses on a selection of prominent non-peptide NK3 receptor antagonists that have been the subject of significant clinical investigation: fezolinestant, elinzanetant, osanetant, talnetant, and pavinetant. While fezolinestant was recently approved for the treatment of VMS, and elinzanetant is in late-stage clinical trials for the same indication, osanetant and talnetant were primarily investigated for schizophrenia before their development was discontinued. Pavinetant also showed early promise for VMS but was halted due to safety concerns.
Performance Comparison: Binding Affinity and Pharmacokinetics
The efficacy and safety of these antagonists are underpinned by their pharmacological profiles. The following tables summarize their binding affinities for the NK3 receptor (and NK1 for the dual antagonist elinzanetant) and their key pharmacokinetic parameters.
| Compound | Target(s) | Binding Affinity (Ki) | Cell Line |
| Fezolinestant | NK3 Receptor | 19.9 - 22.1 nM[1] | Human NK3 Receptor |
| Elinzanetant | NK1 & NK3 Receptors | Not explicitly stated in searches | Not explicitly stated in searches |
| Osanetant | NK3 Receptor | 0.8 nM[2] | Not explicitly stated in searches |
| Talnetant | NK3 Receptor | 1.4 nM[3][4] | hNK-3-CHO cells[3][4] |
| Pavinetant (MLE4901) | NK3 Receptor | IC50: 7.1 µM (for CYP3A4/5 inhibition) | Not explicitly stated in searches |
Table 1: Comparative Binding Affinities of Non-Peptide NK3 Receptor Antagonists. This table highlights the high affinity of these compounds for the NK3 receptor. It's important to note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Half-life (t½) | Bioavailability | Key Metabolic Pathways |
| Fezolinestant | 3.29 - 7.24 hours[5] | Not explicitly stated in searches | Primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19[6] |
| Elinzanetant | ~35 hours[7] | 36.7%[7][8] | Primarily metabolized by CYP3A4 with a minor contribution from UGT[7] |
| Osanetant | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches |
| Talnetant | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches |
| Pavinetant (MLE4901) | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches |
Table 2: Comparative Pharmacokinetic Profiles of Non-Peptide NK3 Receptor Antagonists. This table outlines key pharmacokinetic parameters that influence dosing and potential drug-drug interactions.
Clinical Efficacy: A Tale of Two Indications
The clinical development of non-peptide NK3 receptor antagonists has largely bifurcated into two main therapeutic areas: menopausal vasomotor symptoms and schizophrenia.
Menopausal Vasomotor Symptoms
Fezolinestant and elinzanetant have demonstrated significant efficacy in reducing the frequency and severity of VMS.
| Compound | Clinical Trial | Key Efficacy Endpoint | Result |
| Fezolinestant | SKYLIGHT 1[9][10] | Mean change from baseline in frequency of moderate to severe VMS at week 12 | -2.39 (30 mg) and -2.55 (45 mg) vs. placebo (p<0.001) |
| Mean change from baseline in severity of moderate to severe VMS at week 12 | Statistically significant reduction vs. placebo (p=0.007 for 45 mg) | ||
| Elinzanetant | OASIS 1 & 2 | Mean change from baseline in frequency of moderate to severe VMS at week 12 | Statistically significant reduction vs. placebo |
| Mean change from baseline in severity of moderate to severe VMS at week 12 | Statistically significant reduction vs. placebo |
Table 3: Clinical Efficacy in Menopausal Vasomotor Symptoms. This table summarizes the significant improvements in VMS observed in pivotal Phase 3 clinical trials.
Schizophrenia
Osanetant and talnetant showed early promise in treating the positive symptoms of schizophrenia, though quantitative data from published trials are limited.
| Compound | Clinical Trial | Key Efficacy Endpoint | Result |
| Osanetant | Phase IIa "Metatrial"[7] | Improvement in core symptoms of schizophrenia | Efficacy profile similar to haloperidol[7] |
| Talnetant | Phase II | Change in Positive and Negative Syndrome Scale (PANSS) | Study evaluated effectiveness in treating positive and negative symptoms, but specific quantitative results are not readily available in the public domain.[10] |
Table 4: Clinical Efficacy in Schizophrenia. While early results were positive, the development of these compounds for schizophrenia was discontinued.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the NK3 receptor signaling pathway and a typical experimental workflow.
Caption: NK3 receptor signaling pathway in menopausal vasomotor symptoms.
Caption: Typical experimental workflow for NK3 receptor antagonist development.
Detailed Experimental Protocols
A comprehensive evaluation of these compounds relies on standardized and rigorous experimental methodologies.
Radioligand Binding Assay for NK3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a non-peptide antagonist for the NK3 receptor.
Materials:
-
Cell membranes expressing recombinant human NK3 receptors (e.g., from CHO or HEK293 cells).
-
Radiolabeled NK3 receptor antagonist (e.g., [³H]-Osanetant or a similar high-affinity radioligand).
-
Unlabeled test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled NK3 receptor ligand (e.g., Senktide).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
SKYLIGHT 1 Phase 3 Clinical Trial Protocol (Fezolinestant)
Objective: To evaluate the efficacy and safety of fezolinestant for the treatment of moderate-to-severe VMS associated with menopause.[9][10]
Study Design: A randomized, double-blind, placebo-controlled, 12-week trial with a 40-week active treatment extension.[9][10]
Participant Population: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[9][10]
Intervention:
-
Fezolinestant 30 mg once daily.
-
Fezolinestant 45 mg once daily.
-
Placebo once daily.
Primary Endpoints:
-
Mean change from baseline in the frequency of moderate-to-severe VMS at week 4.
-
Mean change from baseline in the frequency of moderate-to-severe VMS at week 12.
Secondary Endpoints:
-
Mean change from baseline in the severity of VMS.
-
Patient-reported outcomes on sleep and quality of life.
Methodology:
-
Screening: Eligible participants are identified based on inclusion and exclusion criteria.
-
Randomization: Participants are randomly assigned in a 1:1:1 ratio to one of the three treatment arms.[9]
-
Treatment Period: Participants self-administer the assigned treatment once daily for 12 weeks.
-
Data Collection: Participants record the frequency and severity of their VMS in an electronic diary. Questionnaires are used to assess sleep and quality of life at baseline and subsequent visits.
-
Safety Monitoring: Adverse events, vital signs, and clinical laboratory parameters are monitored throughout the study.
-
Extension Phase: Eligible participants continue on their assigned active treatment for an additional 40 weeks to assess long-term safety and efficacy.
Conclusion
Non-peptide NK3 receptor antagonists represent a significant advancement in targeted therapies. For menopausal women, they offer a much-needed, effective, and non-hormonal treatment for bothersome vasomotor symptoms. In the realm of psychiatry, while the initial exploration for schizophrenia did not lead to new approved drugs, the novel mechanism of action continues to inform our understanding of the complex neurobiology of psychosis and may yet pave the way for future therapeutic innovations. The ongoing research and clinical trials in this area underscore the potential of this class of drugs to address significant unmet medical needs.
References
- 1. A novel role of NK3 receptor signaling in bipolar disorder | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opinion: NK3 receptor antagonists: the next generation of antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linking PANSS negative symptom scores with the Clinical Global Impressions Scale: understanding negative symptom scores in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of NK3 Receptor Antagonists: SSR 146977 Hydrochloride Versus Newer Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurokinin 3 (NK3) receptor antagonists, early compounds like SSR 146977 hydrochloride have paved the way for a new generation of molecules targeting this pathway for various therapeutic indications. This guide provides a comparative analysis of this compound against newer compounds, focusing on available preclinical and clinical data. While direct head-to-head clinical trials are not available, this guide synthesizes existing data to offer a comprehensive overview for research and development professionals.
Introduction to NK3 Receptor Antagonism
The tachykinin NK3 receptor, predominantly expressed in the central and peripheral nervous systems, plays a crucial role in regulating the release of various neurotransmitters. Its endogenous ligand, neurokinin B (NKB), is implicated in a range of physiological processes, including reproductive endocrinology and neuronal excitability. Antagonism of the NK3 receptor has emerged as a promising therapeutic strategy for conditions such as schizophrenia, menopausal vasomotor symptoms (hot flashes), and polycystic ovary syndrome (PCOS).
This compound was one of the first potent and selective non-peptide NK3 receptor antagonists to be extensively characterized. More recently, a new wave of compounds, including fezolinetant and elinzanetant, has progressed to late-stage clinical development and, in the case of fezolinetant, has received regulatory approval for specific indications. This comparison will delve into the available data for these molecules.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of newer NK3 receptor antagonists. It is important to note that the absence of direct comparative studies necessitates a cross-study comparison, which should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Binding Affinity (Ki) | Functional Antagonism (IC50) | Cell Line | Reference |
| This compound | NK3 Receptor | 0.26 nM | 7.8-13 nM (Inositol Monophosphate) 10 nM (Calcium Mobilization) | Chinese Hamster Ovary (CHO) cells expressing human NK3 receptor | [1] |
| Fezolinetant | NK3 Receptor | 21.8 nM | Not explicitly stated in provided search results | Human NK3R expressing cells | N/A |
| Elinzanetant | NK1 and NK3 Receptors | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | N/A |
| Osanetant | NK3 Receptor | 0.8 nM (IC50) | Aberrant Schild plot, Kb = 12 nM | Not explicitly stated in provided search results | N/A |
| Talnetant | NK3 Receptor | 1.4 nM | Normal Schild plot | hNK-3-CHO cells | N/A |
Table 2: Clinical Efficacy in Menopausal Vasomotor Symptoms (VMS)
| Compound | Study | Dose(s) | Primary Endpoint(s) | Key Findings vs. Placebo | Reference |
| Fezolinetant | SKYLIGHT 2 | 30 mg and 45 mg once daily | Mean change from baseline in VMS frequency and severity at weeks 4 and 12 | Statistically significant reduction in VMS frequency and severity at both doses and timepoints. | N/A |
| Elinzanetant | OASIS 1 & 2 | 120 mg once daily | Mean change from baseline in VMS frequency and severity at weeks 4 and 12 | Statistically significant reductions in the frequency and severity of moderate to severe VMS. Also showed improvements in sleep disturbances. | N/A |
| This compound | N/A | N/A | N/A | Not investigated in large-scale clinical trials for VMS. | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for the primary in vitro assays used to characterize these NK3 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK3 receptor (e.g., CHO-hNK3).
-
Radiolabeled NK3 receptor ligand (e.g., [³H]-SSR 146977 or a radiolabeled NKB analog).
-
Test compounds (this compound and newer antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Monophosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq-coupled NK3 receptor.
Objective: To quantify the inhibitory effect of a test compound on agonist-stimulated production of inositol monophosphate, a downstream second messenger of NK3 receptor activation.
Materials:
-
Whole cells expressing the human NK3 receptor.
-
NK3 receptor agonist (e.g., senktide or neurokinin B).
-
Test compounds.
-
Assay buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol phosphates.
-
Commercially available IP-One HTRF assay kit or similar detection method.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the assay buffer containing LiCl.
-
Agonist Stimulation: Add a fixed concentration of the NK3 receptor agonist to stimulate the cells.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate.
-
Lysis and Detection: Lyse the cells and measure the accumulated inositol monophosphate using a suitable detection method, such as HTRF.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the antagonist to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This is another functional assay to assess the blockade of NK3 receptor signaling.
Objective: To measure the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Whole cells expressing the human NK3 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NK3 receptor agonist.
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of the test compound to the cells and incubate.
-
Agonist Injection and Measurement: Inject a fixed concentration of the NK3 receptor agonist and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal, and an IC50 value is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK3 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Discussion and Future Directions
This compound was a pivotal tool in elucidating the physiological roles of the NK3 receptor. Its high potency and selectivity made it a valuable research compound. However, its development for clinical use did not progress as far as some of the newer agents.
Fezolinetant and elinzanetant represent the clinical maturation of NK3 receptor antagonism, particularly for the treatment of menopausal vasomotor symptoms. The successful phase 3 trials and subsequent approval of fezolinetant underscore the therapeutic potential of this target. Elinzanetant, with its dual NK1/NK3 receptor antagonism, may offer additional benefits, particularly in addressing sleep disturbances associated with menopause.
The preclinical data for osanetant and talnetant suggest they are also potent NK3 receptor antagonists, although their clinical development for indications like schizophrenia has not led to a marketed product.
Key Takeaways:
-
This compound remains a valuable reference compound for in vitro and preclinical research due to its high potency and selectivity for the NK3 receptor.
-
Fezolinetant and elinzanetant are the leading examples of clinically successful NK3 receptor antagonists, with robust data supporting their efficacy in treating vasomotor symptoms.
-
The field has evolved from broad neurological applications to more specific endocrine-related conditions.
-
Direct, head-to-head comparative clinical trials are needed to definitively establish the relative efficacy and safety of these newer compounds against each other.
For researchers and drug development professionals, the journey from early antagonists like this compound to the clinically validated newer compounds provides a compelling case study in targeted drug development. Future research may focus on expanding the therapeutic applications of NK3 receptor antagonists and exploring the potential benefits of dual-receptor antagonism.
References
A Comparative Analysis of SSR 146977 Hydrochloride and First-Generation NK3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation neurokinin-3 (NK3) receptor antagonist, SSR 146977 hydrochloride, with the first-generation antagonists, osanetant (SR 142801) and talnetant (SB-223412). This document synthesizes experimental data on their binding affinity, selectivity, functional activity, and pharmacokinetic profiles to offer an objective performance benchmark.
Introduction to NK3 Receptor Antagonism
The neurokinin-3 (NK3) receptor, a member of the tachykinin receptor family, is predominantly expressed in the central nervous system. Its endogenous ligand, neurokinin B (NKB), is implicated in the pathophysiology of various disorders, including schizophrenia, and mood and reproductive disorders. The development of NK3 receptor antagonists represents a promising therapeutic strategy for these conditions. First-generation antagonists like osanetant and talnetant paved the way for more refined molecules such as SSR 146977, which exhibits an enhanced pharmacological profile.
Data Presentation
The following tables summarize the quantitative data for this compound and the first-generation NK3 antagonists, osanetant and talnetant.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | NK3 Receptor Affinity (Ki, nM) | NK2 Receptor Affinity (Ki, nM) | NK1 Receptor Affinity (Ki, nM) | NK3/NK2 Selectivity Ratio | NK3/NK1 Selectivity Ratio |
| SSR 146977 | 0.26[1][2][3] | 19.3 | >1000 | ~74 | >3800 |
| Osanetant (SR 142801) | 0.21 (human)[4], 0.11 (guinea pig)[4] | >1000 | >1000 | >4760 | >4760 |
| Talnetant (SB-223412) | 1.4[5] | >140 | >10000 | >100 | >7140 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Potency (IC50 / Kb / pA2) |
| SSR 146977 | Inhibition of senktide-induced inositol monophosphate formation | IC50 = 7.8-13 nM[1] |
| Inhibition of senktide-induced intracellular calcium mobilization | IC50 = 10 nM[1] | |
| Antagonism of [MePhe7]NKB-induced contractions in guinea pig ileum | pA2 = 9.07[1] | |
| Osanetant (SR 142801) | Antagonism of [MePhe7]NKB-induced contractions in guinea pig ileum | pA2 = 9.4[4] |
| Inhibition of senktide-induced Ca2+ mobilization | Kb = 12 nM[6] | |
| Talnetant (SB-223412) | Inhibition of NKB-induced Ca2+ mobilization | Kb = 3 nM[7] |
| Antagonism of senktide-induced contraction in rabbit iris sphincter muscle | Kb = 1.6 nM[7] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Effect | Effective Dose |
| SSR 146977 | Gerbil | Inhibition of senktide-induced turning behavior | ID50 = 0.2 mg/kg i.p., 0.4 mg/kg p.o.[1] |
| Guinea Pig | Inhibition of citric acid-induced cough | 0.03-1 mg/kg i.p.[1] | |
| Osanetant (SR 142801) | Guinea Pig | Prevention of substance P-induced bronchial hyperreactivity | 1 mg/kg i.p.[8] |
| Gerbil | Inhibition of intrastriatal senktide-induced turning behavior | Potent inhibition[9] | |
| Talnetant (SB-223412) | Mouse | Inhibition of senktide-induced behavioral responses | ED50 = 12.2 mg/kg p.o.[7] |
| Guinea Pig | Attenuation of senktide-induced "wet dog shakes" | 1-100 mg/kg i.p.[5] |
Table 4: Pharmacokinetic Profile
| Compound | Parameter | Species | Value |
| SSR 146977 | Bioavailability | Not explicitly found | Orally active in gerbils at 0.4 mg/kg[1] |
| Osanetant (SR 142801) | Bioavailability | Not explicitly found | Clinical trials were conducted with oral administration[10] |
| Talnetant (SB-223412) | Bioavailability | Rat, Dog | Low oral bioavailability[7] |
| Plasma Clearance | Rat, Dog | Low[7] | |
| Brain Penetration | - | Brain-penetrant[5][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, and [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]-SR142801 for NK3).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (SSR 146977, osanetant, or talnetant).
-
The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
1. Calcium Mobilization Assay
Objective: To measure the ability of the antagonists to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) or CHO cells expressing the human NK3 receptor.
-
Agonist: A selective NK3 receptor agonist such as senktide or neurokinin B.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist for a specified period.
-
The agonist is then added to stimulate the NK3 receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response, is calculated.
2. Phosphoinositide (IP) Turnover Assay
Objective: To assess the antagonist's ability to inhibit agonist-induced inositol phosphate formation, a downstream signaling event of Gq-coupled receptors like NK3.
Methodology:
-
Cell Line: CHO cells expressing the human NK3 receptor.
-
Procedure:
-
Cells are labeled with [³H]-myo-inositol.
-
Cells are pre-incubated with the antagonist.
-
The NK3 receptor is stimulated with an agonist (e.g., senktide).
-
The accumulation of [³H]-inositol phosphates is measured by ion-exchange chromatography.
-
-
Data Analysis: The IC50 value for the inhibition of agonist-induced IP accumulation is determined.
In Vivo Models
1. Senktide-Induced Turning Behavior in Gerbils
Objective: To evaluate the central in vivo activity of NK3 receptor antagonists.
Methodology:
-
Animals: Male Mongolian gerbils.
-
Procedure:
-
The NK3 receptor agonist, senktide, is unilaterally injected into the striatum.
-
This injection induces a characteristic contralateral turning behavior.
-
The test compound (SSR 146977, osanetant, or talnetant) is administered systemically (e.g., intraperitoneally or orally) prior to the senktide injection.
-
-
Data Analysis: The number of contralateral turns is counted, and the dose of the antagonist that inhibits the turning behavior by 50% (ID50) is calculated.
Mandatory Visualizations
NK3 Receptor Signaling Pathway
References
- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A tachykinin NK3 receptor antagonist, SR 142801 (osanetant), prevents substance P-induced bronchial hyperreactivity in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to SSR 146977 Hydrochloride and Alternative NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SSR 146977 hydrochloride with other key neurokinin-3 (NK3) receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies by offering a side-by-side look at available performance data and experimental methodologies.
Introduction to NK3 Receptor Antagonism
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is a critical component of the Kisspeptin/NKB/Dynorphin (KNDy) neuronal system in the hypothalamus, which plays a pivotal role in the regulation of gonadotropin-releasing hormone (GnRH) secretion. Dysregulation of this pathway has been implicated in a variety of conditions, including psychiatric disorders, airway inflammation, and menopausal vasomotor symptoms (hot flashes).[1] Consequently, NK3R antagonists, such as this compound, have emerged as a promising class of therapeutic agents.
Comparative Performance of NK3 Receptor Antagonists
This section provides a quantitative comparison of this compound against other well-characterized NK3 receptor antagonists: fezolinetant, osanetant, and talnetant. The data presented below has been compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
In Vitro Binding Affinity and Functional Potency
The following table summarizes the in vitro activity of the selected NK3 receptor antagonists. Key parameters include the binding affinity (Ki) and the concentration required for 50% inhibition (IC50) in functional assays.
| Compound | Target | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | pA2 | Reference |
| This compound | Human NK3R | Radioligand Binding | CHO cells | 0.26 | - | - | [2] |
| Human NK3R | Inositol Monophosphate Formation | CHO cells | - | 7.8-13 | - | [2] | |
| Human NK3R | Intracellular Calcium Mobilization | CHO cells | - | 10 | - | [2] | |
| Guinea Pig Ileum | Contraction Assay | - | - | - | 9.07 | [2] | |
| Fezolinetant | Human NK3R | Radioligand Binding | - | 21.8 | - | - | [1] |
| Osanetant (SR 142801) | Human NK3R | Radioligand Binding | - | 0.8 | - | - | [3] |
| Human NK3R | Ca2+ Mobilization | - | - | - | Aberrant Schild | [3] | |
| Talnetant (SB 223412) | Human NK3R | Radioligand Binding | hNK-3-CHO cells | 1.4 | - | - | |
| Human NK3R | Ca2+ Mobilization | - | - | - | Normal Schild | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing findings across different laboratories. Below are generalized protocols for key experiments used to characterize NK3 receptor antagonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for the NK3 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., CHO cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The protein concentration of the membrane suspension is determined.[1]
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Contains the radiolabeled ligand and the cell membrane suspension.
-
Non-specific Binding: Contains the radiolabeled ligand, the cell membrane suspension, and a high concentration of an unlabeled NK3 receptor ligand to saturate the receptors.
-
Competition Binding: Contains the radiolabeled ligand, the cell membrane suspension, and varying concentrations of the test compound (e.g., this compound).[1]
-
-
Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Intracellular Calcium Mobilization Assay (for determining IC50)
This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium that occurs upon NK3 receptor activation by an agonist.
-
Cell Preparation: Cells expressing the NK3 receptor are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye.[1]
-
Compound Addition: The test antagonist at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: An NK3 receptor agonist (e.g., senktide or neurokinin B) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of the agonist-induced calcium response is calculated for each concentration of the antagonist. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: NK3 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for Evaluating NK3 Receptor Antagonists.
Conclusion
This compound demonstrates high potency as an NK3 receptor antagonist with a Ki value in the sub-nanomolar range. When compared to other antagonists such as fezolinetant, osanetant, and talnetant, this compound shows comparable or superior in vitro binding affinity. However, the choice of an antagonist for a specific research application will depend on a variety of factors including selectivity, pharmacokinetic properties, and the specific biological question being addressed. The experimental protocols and workflows provided in this guide offer a foundation for the consistent and comparable evaluation of these and other novel NK3 receptor antagonists. As research in this area continues, direct comparative studies will be invaluable in further elucidating the nuanced differences between these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of SSR146977 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational relevance of SSR146977 hydrochloride, a potent and selective neurokinin-3 (NK3) receptor antagonist. By comparing its preclinical data with other NK3 receptor antagonists, including the clinically approved drug fezolinetant, this document aims to offer valuable insights for researchers in the field of neuroscience and drug development.
Executive Summary
SSR146977 hydrochloride demonstrated promising preclinical efficacy in models of anxiety and depression. However, its clinical development was discontinued for reasons that have not been publicly disclosed by Sanofi-Aventis. In contrast, another selective NK3 receptor antagonist, fezolinetant, has successfully navigated clinical trials and received regulatory approval for the treatment of vasomotor symptoms associated with menopause. This comparison highlights the critical factors that influence the translational success of a drug candidate, extending beyond preclinical potency and efficacy. This guide will delve into the available data for SSR146977 and its counterparts, providing a framework for evaluating the future potential of NK3 receptor antagonists in treating central nervous system disorders.
Comparative Analysis of NK3 Receptor Antagonists
The tachykinin NK3 receptor has emerged as a promising target for a variety of therapeutic areas, including psychiatric disorders and women's health. Several non-peptide antagonists have been developed, with varying degrees of success in clinical translation. This section compares the preclinical and clinical data of SSR146977 hydrochloride with other notable NK3 receptor antagonists.
Preclinical Efficacy and Potency
The following table summarizes the available preclinical data for SSR146977 and other relevant NK3 receptor antagonists.
| Compound | Target | In Vitro Potency (Ki) | Animal Model | Key Findings |
| SSR146977 | NK3 Receptor | 0.26 nM (human) | Rodent models of anxiety and depression | Showed anxiolytic and antidepressant-like effects. |
| Osanetant | NK3 Receptor | ~1 nM | Schizophrenia models | Showed some efficacy but development was discontinued. |
| Talnetant | NK3 Receptor | ~1 nM | Schizophrenia, IBS models | Development discontinued due to lack of efficacy and/or strategic reasons. |
| Fezolinetant | NK3 Receptor | High affinity (specific Ki not readily available in public domain) | Preclinical models for vasomotor symptoms | Effectively reduced vasomotor symptoms. |
Clinical Development and Translational Relevance
The translational journey of NK3 receptor antagonists has been mixed. While the initial preclinical data for compounds like osanetant and talnetant in CNS disorders were encouraging, they ultimately failed to meet clinical endpoints or were discontinued for other reasons.
In contrast, fezolinetant (Veozah™) represents a successful example of translational research in this class. Its development focused on a well-defined physiological mechanism – the role of neurokinin B (NKB) and its receptor, NK3R, in the thermoregulatory center of the hypothalamus, which is implicated in menopausal hot flashes.[1][2][3] Clinical trials for fezolinetant have demonstrated significant reductions in the frequency and severity of moderate-to-severe vasomotor symptoms (VMS) associated with menopause.[4][5]
The reasons for the discontinuation of SSR146977 hydrochloride's clinical development remain undisclosed by Sanofi-Aventis.[6][7][8][9][10] This lack of transparency makes a direct assessment of its translational failure challenging. However, the success of fezolinetant suggests that a clear understanding of the target biology and a well-chosen clinical indication are crucial for translational success.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of NK3 receptor antagonists for neuropsychiatric indications.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NK3 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [³H]-SR142805) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., SSR146977).
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Forced Swim Test (Rodents)
Objective: To assess the antidepressant-like activity of a compound.[11][12][13][14][15]
Methodology:
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals (mice or rats) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: The test compound (e.g., SSR146977) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: On the test day, animals are placed in the swim cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the NK3 receptor and a typical workflow for preclinical to clinical translation of a drug candidate.
NK3 Receptor Signaling Pathway
Caption: Simplified NK3 receptor signaling pathway.
Drug Development Workflow
References
- 1. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 2. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 3. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 4. Phase 3 Study Shows Fezolinetant Reduces Frequency, Severity of Menopausal Hot Flashes | Newsroom [news.unchealthcare.org]
- 5. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 6. Our Clinical Study Results | Sanofi [sanofi.com]
- 7. Our Clinical Trials & Results | Sanofi [sanofi.com]
- 8. Sanofi Clinical Trials - GlobalData [globaldata.com]
- 9. R&D-Driven and AI-Powered Biopharmaceutical Company | Sanofi [sanofi.com]
- 10. Our R&D: Transformative Vaccines & Therapeutics | Sanofi [sanofi.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. brieflands.com [brieflands.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SSR 146977 Hydrochloride
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist.
This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in your research. By adhering to these guidelines, you can minimize risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use the appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for chemical compounds of this nature.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Use appropriate safety glasses. |
| Hand Protection | Gloves | Use appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003). Gloves should be inspected before use. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Use in a fume hood where applicable. Ensure all engineering measures are in place.
-
Hygiene: Wash and dry hands thoroughly after handling.
Storage:
-
Temperature: Store at +4°C.
-
Stability: Stable under recommended storage conditions.
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.
-
Conditions to Avoid: Heat and moisture.
First Aid Measures
In the event of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air and monitor breathing. If breathing becomes difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor. |
| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash before reuse. Consult a doctor. |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Consult a doctor and show the safety data sheet. |
Disposal Plan
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.
Experimental Protocols and Signaling Pathways
This compound is a potent and selective antagonist of the tachykinin NK3 receptor.[1][2][3] Its mechanism of action involves blocking the downstream signaling pathways activated by the natural ligand for the NK3 receptor, neurokinin B.
NK3 Receptor Signaling Pathway and Inhibition by SSR 146977
The following diagram illustrates the signaling pathway of the NK3 receptor and the point of inhibition by SSR 146977.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
